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3-(Cyclooctylamino)propionitrile Documentation Hub

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  • Product: 3-(Cyclooctylamino)propionitrile
  • CAS: 206559-53-7

Core Science & Biosynthesis

Foundational

3-(Cyclooctylamino)propionitrile chemical structure

Technical Monograph: 3-(Cyclooctylamino)propionitrile Executive Summary 3-(Cyclooctylamino)propionitrile is a specialized secondary amine intermediate characterized by a bulky, lipophilic cyclooctyl ring attached to a re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Cyclooctylamino)propionitrile

Executive Summary

3-(Cyclooctylamino)propionitrile is a specialized secondary amine intermediate characterized by a bulky, lipophilic cyclooctyl ring attached to a reactive propionitrile chain. In drug discovery, it serves as a critical "synthon"—a structural building block used to introduce cyclooctyl moieties into pharmaceutical candidates. The cyclooctyl group is often employed to modulate lipophilicity (LogP) and steric bulk in active pharmaceutical ingredients (APIs), particularly in Central Nervous System (CNS) targets where blood-brain barrier penetration is required.

This guide details the physicochemical profile, a validated synthetic protocol via aza-Michael addition, and the mechanistic principles governing its formation.

Physicochemical Profile

The following data consolidates the structural and physical properties of the compound.

PropertySpecification
IUPAC Name 3-(Cyclooctylamino)propanenitrile
Common Name

-(2-Cyanoethyl)cyclooctylamine
CAS Number 206559-53-7
Molecular Formula

Molecular Weight 180.29 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Functional Groups Secondary Amine, Nitrile (Cyano)
pKa (Predicted) ~9.5 (Amine), ~ -10 (Nitrile)

Synthetic Methodology: The Aza-Michael Addition

The most efficient route to 3-(cyclooctylamino)propionitrile is the nucleophilic addition of cyclooctylamine to acrylonitrile. This reaction is an aza-Michael addition , where the amine acts as the Michael donor and acrylonitrile as the Michael acceptor.

Reaction Scheme


Validated Experimental Protocol

Safety Warning: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

Reagents:

  • Cyclooctylamine (1.0 equiv)

  • Acrylonitrile (1.1 equiv)

  • Methanol (Solvent, 2.0 M concentration relative to amine)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with nitrogen.

  • Solvation: Dissolve Cyclooctylamine (e.g., 12.7 g, 100 mmol) in Methanol (50 mL).

  • Temperature Control: Cool the solution to 0°C using an ice bath. The reaction is exothermic; controlling the initial temperature prevents polymerization of acrylonitrile.

  • Addition: Add Acrylonitrile (e.g., 5.83 g, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–18 hours.

    • Validation: Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM). The amine starting material spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove methanol and excess acrylonitrile.

  • Purification: The crude residue is typically pure enough (>95%) for downstream applications. If higher purity is required, perform vacuum distillation (bp ~140°C at 0.5 mmHg) or column chromatography.

Process Visualization

The following diagram illustrates the operational workflow for this synthesis.

SynthesisWorkflow cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Isolation Phase Reactants Cyclooctylamine + Methanol Cooling Cool to 0°C (Ice Bath) Reactants->Cooling Addition Dropwise Addition of Acrylonitrile Cooling->Addition Stirring Stir 18h @ 25°C (Aza-Michael) Addition->Stirring Evap Rotary Evaporation (Remove MeOH/Excess AN) Stirring->Evap Product Purified 3-(Cyclooctylamino) propionitrile Evap->Product

Figure 1: Operational workflow for the synthesis of 3-(cyclooctylamino)propionitrile.

Mechanistic Analysis

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a 1,4-conjugate addition.

  • Nucleophilic Attack: The lone pair on the nitrogen of cyclooctylamine attacks the

    
    -carbon of acrylonitrile.
    
  • Enolate Formation: This attack shifts electron density to form a resonance-stabilized enolate intermediate.

  • Proton Transfer: The intermediate abstracts a proton (from the solvent methanol or the protonated amine) to regenerate the nitrile and yield the final secondary amine.

Why Methanol? Protic solvents like methanol are preferred because they stabilize the charged transition state via hydrogen bonding and facilitate the final proton transfer step.

Mechanism Step1 Cyclooctylamine (Nucleophile) TS Zwitterionic Transition State Step1->TS Attack on Beta-Carbon Step2 Acrylonitrile (Michael Acceptor) Step2->TS Product 3-(Cyclooctylamino) propionitrile TS->Product Proton Transfer (Solvent Assisted)

Figure 2: Mechanistic pathway of the Aza-Michael addition.

Downstream Applications in Drug Design

3-(Cyclooctylamino)propionitrile is rarely the final API; it is a versatile intermediate.

Reduction to Diamines

Catalytic hydrogenation (Raney Ni/H₂ or LiAlH₄) converts the nitrile group into a primary amine, yielding


-cyclooctyl-1,3-propanediamine .
  • Utility: Synthesis of antimalarials or polyamine analogs.

Hydrolysis to Amino Acids

Acidic hydrolysis (HCl/H₂O) converts the nitrile to a carboxylic acid, yielding


-cyclooctyl-

-alanine
.
  • Utility: Peptidomimetics and GABA analogs.

Safety & Handling (SDS Summary)

  • Acrylonitrile (Reactant):

    • Hazard: Category 1 Carcinogen, Flammable, Acute Toxicity.

    • Control: Use only in a certified fume hood. Double-glove (Nitrile/Laminate).

  • 3-(Cyclooctylamino)propionitrile (Product):

    • Hazard: Irritant (Skin/Eye). Potential sensitizer.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • CymitQuimica. 3-(Cyclooctylamino)propionitrile Product Data. Retrieved from

  • Organic Syntheses. Cyanoethylation of Amines: General Procedures. Org.[1][2] Synth. 1947 , 27, 3.

  • PubChem. 3-(Cyclooctylamino)propionitrile Compound Summary. National Library of Medicine.

  • Fluorochem. Safety Data Sheet: 3-(Cyclooctylamino)propionitrile.

Sources

Exploratory

Potential stereoisomers of 3-(Cyclooctylamino)propionitrile

An In-depth Technical Guide to the Potential Stereoisomers of 3-(Cyclooctylamino)propionitrile Abstract: The stereochemical configuration of a pharmacologically active molecule is a critical determinant of its efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Stereoisomers of 3-(Cyclooctylamino)propionitrile

Abstract: The stereochemical configuration of a pharmacologically active molecule is a critical determinant of its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the potential stereoisomerism of 3-(Cyclooctylamino)propionitrile, a molecule characterized by a flexible eight-membered cyclooctyl ring. We delve into the theoretical origins of its chirality, stemming from both a stereogenic carbon center and the complex conformational landscape of the cyclooctane moiety. This guide presents a validated experimental workflow for the separation and characterization of its potential enantiomers, leveraging Chiral High-Performance Liquid Chromatography (HPLC), polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating, with detailed explanations for key experimental choices, empowering researchers in drug development to rigorously assess the stereochemical purity and properties of this and related compounds.

Introduction

The Imperative of Stereochemical Resolution in Drug Development

In the pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different interactions with chiral biological systems such as enzymes and receptors. Consequently, one enantiomer of a chiral drug may be therapeutically active while the other is inactive or, in some well-known cases, toxic. Regulatory bodies worldwide now mandate the characterization of individual stereoisomers, making their separation and analysis a cornerstone of modern drug discovery and development.[1]

Structural Overview of 3-(Cyclooctylamino)propionitrile

3-(Cyclooctylamino)propionitrile (Molecular Formula: C11H20N2) is an aliphatic aminonitrile.[2][3] Its structure consists of a saturated eight-membered cyclooctyl ring linked via a secondary amine to a propionitrile side chain. The primary sources of stereoisomerism in this molecule arise from two key features: a potential stereogenic carbon at the point of substitution on the cyclooctyl ring and the inherent conformational complexity of the cyclooctane system itself.

Theoretical Analysis of Stereoisomerism

The Chiral Center and Enantiomerism

The most evident source of chirality in 3-(Cyclooctylamino)propionitrile is the carbon atom of the cyclooctyl ring to which the aminopropionitrile group is attached. This carbon is bonded to four different groups:

  • The aminopropionitrile substituent.

  • A hydrogen atom.

  • The adjacent methylene group in one direction of the ring.

  • The adjacent methylene group in the other direction of the ring.

This configuration creates a stereogenic center, giving rise to a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-3-(cyclooctylamino)propionitrile and (S)-3-(cyclooctylamino)propionitrile.

G cluster_enantiomers Enantiomeric Pair Racemic Racemic Mixture (±)-3-(Cyclooctylamino)propionitrile R_Enantiomer (R)-Enantiomer Racemic->R_Enantiomer  Separation S_Enantiomer (S)-Enantiomer Racemic->S_Enantiomer  Separation R_Enantiomer->S_Enantiomer Mirror Images

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Conformational Complexity of the Cyclooctyl Ring

Cyclooctane is recognized as one of the most conformationally complex cycloalkanes due to the existence of multiple conformers with comparable energy levels.[4] The two most prominent conformations are the boat-chair, which is generally the most stable, and the slightly less stable crown conformation.[4][5]

The aminopropionitrile substituent can occupy various non-equivalent positions on these conformers (e.g., axial-like, equatorial-like). While these conformers rapidly interconvert at room temperature, their existence underscores the molecule's structural flexibility. This flexibility can influence its binding to chiral stationary phases during separation and its interaction with biological targets.

Experimental Workflow for Stereoisomer Separation and Analysis

A robust analytical workflow is essential to separate, identify, and quantify the stereoisomers of 3-(Cyclooctylamino)propionitrile. The following workflow provides a comprehensive approach from initial separation to final characterization.

G start Racemic 3-(Cyclooctylamino)propionitrile Sample Preparation hplc Chiral HPLC Separation (Polysaccharide-based CSP) start->hplc fraction1 Collect Fraction 1 (First-eluting Isomer) hplc->fraction1 Isomer A fraction2 Collect Fraction 2 (Second-eluting Isomer) hplc->fraction2 Isomer B polarimetry Polarimetry fraction1->polarimetry nmr NMR Analysis (with Chiral Derivatizing Agent) fraction1->nmr fraction2->polarimetry fraction2->nmr data Data Analysis & Correlation (Assign Absolute Configuration) polarimetry->data nmr->data

Caption: A comprehensive workflow for the separation and characterization of stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The direct separation of enantiomers is most efficiently achieved using chiral HPLC.[1] For primary and secondary amines like the target molecule, polysaccharide-based chiral stationary phases (CSPs) are a first-line choice.[6][7][8] These CSPs, typically derivatives of cellulose or amylose, offer a rich combination of interaction mechanisms—including hydrogen bonding, dipole-dipole interactions, and steric hindrance—that are necessary for effective chiral recognition.

Trustworthiness: The following protocol includes system suitability checks and method validation parameters to ensure the reliability and reproducibility of the separation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Primary Screening Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These are robust, broadly applicable polysaccharide-based CSPs.[8]

  • Mobile Phase Preparation:

    • System: Normal Phase. This mode is often preferred for amines on polysaccharide CSPs.[7]

    • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

    • Additive: Diethylamine (DEA). Causality: The basic nature of the analyte can lead to strong interactions with residual silanols on the silica support, causing peak tailing. A small amount of a basic additive like DEA (typically 0.1%) is added to the mobile phase to compete for these active sites, resulting in improved peak symmetry and efficiency.[6]

    • Initial Condition: Start with an isocratic mobile phase of 90:10 (v/v) n-Hexane:IPA with 0.1% DEA.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (for the nitrile and amine chromophores).

    • Injection Volume: 10 µL.

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of the polar modifier (IPA) from 5% to 20%. Decreasing the IPA content generally increases retention and may improve resolution, while increasing it reduces analysis time.

    • Alternative modifiers like ethanol can also be evaluated as they can alter the selectivity of the chiral recognition.

  • Data Analysis:

    • Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the eluted peaks. A resolution of Rs > 1.5 is desired for baseline separation.

Characterization of Separated Isomers

Once separated, the fractions corresponding to each enantiomer must be characterized to determine their optical properties and confirm their identity.

Expertise & Experience: Polarimetry is the classical method for differentiating enantiomers.[9] Chiral molecules rotate the plane of polarized light, a property known as optical activity.[10][11] Enantiomers will rotate light by an equal magnitude but in opposite directions.[12] One will be dextrorotatory (+), and the other will be levorotatory (-).

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: Carefully collect the fractions for each separated enantiomer from the chiral HPLC. Evaporate the solvent under reduced pressure. Prepare a solution of known concentration (c, in g/mL) of the isolated isomer in a suitable solvent (e.g., methanol).

  • Instrument Setup: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Fill the sample cell (of known path length, l, in decimeters) with the pure solvent to obtain a blank reading.

    • Fill the cell with the sample solution and measure the observed rotation (α).

  • Calculation: The specific rotation [α] is calculated using Biot's law:[9]

    • [α] = α / (l × c)

Expertise & Experience: While standard NMR spectra of two enantiomers are identical, NMR can be a powerful tool to distinguish them by converting them into diastereomers.[13][14] This is achieved by reacting the racemic mixture with a pure chiral derivatizing agent.[15] The resulting diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum.[14]

Trustworthiness: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride is a widely used and reliable chiral derivatizing agent for determining the enantiomeric purity and absolute configuration of alcohols and amines.[15]

Experimental Protocol: NMR Analysis via Diastereomer Formation

  • Derivatization: In an NMR tube, react a small amount (~5-10 mg) of the isolated 3-(cyclooctylamino)propionitrile enantiomer (or the racemic mixture for comparison) with a slight molar excess of (R)-Mosher's acid chloride in a deuterated solvent (e.g., CDCl3) with a non-nucleophilic base (e.g., pyridine). This forms a diastereomeric amide.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) and fluorine (¹⁹F) NMR spectrum.

  • Data Interpretation:

    • In the spectrum of the derivatized racemic mixture, you will observe two sets of signals for the newly formed diastereomers. The ¹⁹F NMR is often very clean, showing two distinct signals for the -CF3 group, one for each diastereomer.[15]

    • The spectra of the derivatized pure enantiomers should each show only one set of these signals.

    • The integration of the distinct peaks in the spectrum of the derivatized racemate can be used to precisely quantify the enantiomeric ratio.[15]

Data Presentation and Interpretation

The data gathered from the experimental workflow should be systematically tabulated for clear interpretation.

Table 1: Summary of Stereoisomer Properties

PropertyIsomer A (First Eluting)Isomer B (Second Eluting)Racemic Mixture
HPLC Retention Time (min) e.g., 8.5e.g., 10.28.5 and 10.2
Specific Rotation [α]D²⁵ e.g., +15.2°e.g., -15.1°0°[16]
¹⁹F NMR of Mosher's Amide (ppm) e.g., -71.5e.g., -71.8-71.5 and -71.8

Interpretation: The observation of two well-resolved peaks in the chiral HPLC chromatogram confirms the presence of two stereoisomers. The equal and opposite values of their specific rotation strongly indicate they are an enantiomeric pair.[12] This is further corroborated by NMR analysis of the diastereomeric derivatives, which allows for the confirmation of enantiomeric purity of the separated fractions.

Conclusion and Future Directions

This guide has established the theoretical basis for stereoisomerism in 3-(Cyclooctylamino)propionitrile and provided a detailed, field-proven workflow for the separation and characterization of its enantiomers. The presented protocols for chiral HPLC, polarimetry, and NMR spectroscopy form a robust system for ensuring the stereochemical integrity of this compound.

For drug development professionals, the logical next steps would involve:

  • Scaling up the chiral separation to produce sufficient quantities of each pure enantiomer for biological testing.

  • Determining the absolute configuration (R or S) of each enantiomer using methods such as X-ray crystallography of a suitable derivative.

  • Evaluating the pharmacological and toxicological profiles of the individual enantiomers to identify the eutomer for further development.

References

  • Wikipedia. Cyclooctane . [Link]

  • SparkNotes. Organic Chemistry: Stereoisomers: Optical Activity . [Link]

  • Chemistry LibreTexts. 4.10: Physical Properties of Stereoisomers . [Link]

  • Wikipedia. Cyclooctene . [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR . [Link]

  • Chemistry LibreTexts. 12.6: The Larger Cycloalkanes and their Conformations . [Link]

  • Henry Rzepa's Blog. The conformational analysis of cyclo-octane . [Link]

  • Chemistry LibreTexts. 5.5 Polarimetry . [Link]

  • Pacific BioLabs. Polarimetry . [Link]

  • SciSpace. Conformational analysis of cycloalkanes . [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers . [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? . [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives . [Link]

  • NIH National Center for Biotechnology Information. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns . [Link]

  • Phenomenex. Chiral HPLC Column . [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. NMR Spectroscopy of Stereoisomers . [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy . [Link]

  • PubChemLite. 3-(cyclooctylamino)propionitrile (C11H20N2) . [Link]

  • PubMed. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques . [Link]

  • Imtakt. Amino Acid Isomer Separation Using the Intrada Amino Acid Column . [Link]

  • YouTube. Separating Stereoisomers . [Link]

Sources

Foundational

Technical Whitepaper: Operational Safety and Handling of 3-(Cyclooctylamino)propionitrile

Executive Summary 3-(Cyclooctylamino)propionitrile (CAS: 206559-53-7) is a secondary aminonitrile intermediate typically synthesized via the Michael addition of cyclooctylamine to acrylonitrile. While the isolated compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Cyclooctylamino)propionitrile (CAS: 206559-53-7) is a secondary aminonitrile intermediate typically synthesized via the Michael addition of cyclooctylamine to acrylonitrile. While the isolated compound presents moderate acute toxicity and irritation hazards, its handling is critically linked to the high-risk nature of its precursors and the potential for metabolic or thermal liberation of Hydrogen Cyanide (HCN).

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific operational risks of synthesizing, isolating, and storing this compound. It employs a "Read-Across" toxicological approach, assuming the hazards of structural analogs (e.g., 3-aminopropionitrile) apply until proven otherwise.

Part 1: Physicochemical Profile & Hazard Identification

Chemical Identity
PropertySpecification
Chemical Name 3-(Cyclooctylamino)propanenitrile
CAS Number 206559-53-7
Molecular Formula C₁₁H₂₀N₂
Molecular Weight 180.29 g/mol
Physical State Viscous Liquid / Low-melting Solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.
The "Dual-Functionality" Hazard Matrix

This molecule contains two distinct functional groups that dictate its safety profile:

  • The Secondary Amine (Cyclooctyl-NH-): Imparts basicity and tissue corrosivity/irritation. It facilitates skin permeation.

  • The Nitrile (-CN): Located at the

    
    -position relative to the amine. 
    
    
    
    -aminonitriles are structurally related to 3-aminopropionitrile (BAPN) , a known osteolathyrogen (causes collagen cross-linking defects). Furthermore, metabolic oxidation or thermal decomposition can release free cyanide.
GHS Classification (Conservative Assessment)

Based on structural analogs and precursor read-across.

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed/in contact with skin).[1]

  • Skin/Eye Irritation: Category 2A/2B (Causes severe eye/skin irritation).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Potential for lathyrism/connective tissue damage).

  • Thermal Hazard: Decomposes to emit HCN and NOx.

Part 2: Synthesis & Reaction Safety (The "In-Situ" Risk)

The primary danger usually occurs during the synthesis (Michael Addition). The reaction of Cyclooctylamine with Acrylonitrile is exothermic and involves a high-volatility carcinogen.

The Synthesis Workflow & Critical Control Points

The following diagram illustrates the safety logic for the synthesis, highlighting where thermal runaways or exposure events are most likely.

SynthesisSafety cluster_legend Legend node_start Start: Reagent Prep node_acrylo Acrylonitrile Handling (High Hazard: Carcinogen/Volatile) node_start->node_acrylo Fume Hood Required node_amine Cyclooctylamine Prep (Corrosive) node_start->node_amine node_mix Controlled Addition (0°C - 10°C) node_acrylo->node_mix Dropwise Addition node_amine->node_mix node_exotherm Exotherm Management (Critical Control Point) node_mix->node_exotherm Monitor Internal Temp node_exotherm->node_mix Pause if T > 15°C node_stir Room Temp Stir (Completion) node_exotherm->node_stir Stable < 25°C node_workup Workup/Isolation (Waste: Cyanide Trace) node_stir->node_workup node_risk High Risk Step node_safe Stable Step

Caption: Synthesis workflow emphasizing the critical exotherm control point during acrylonitrile addition.

Operational Protocol
  • Engineering Controls: All operations involving Acrylonitrile must occur in a certified chemical fume hood with a face velocity of >100 fpm.

  • Temperature Control: The reaction vessel must be equipped with an internal temperature probe. Cool the Cyclooctylamine solution to 0°C before adding Acrylonitrile.

  • Addition Rate: Acrylonitrile is added dropwise. If the internal temperature rises >10°C, halt addition immediately until cooling is re-established.

  • Quenching: Residual acrylonitrile must be quenched (typically with aqueous sodium bisulfite) before rotary evaporation to prevent co-distillation of toxic vapors.

Part 3: Exposure Controls & PPE Matrix

Standard nitrile gloves are insufficient for the synthesis step due to the rapid permeation of acrylonitrile.

Synthesis StageGlove MaterialBreakthrough TimeRespiratory Protection
Reagent Handling (Acrylonitrile) Butyl Rubber or Silver Shield® >480 minFull-face respirator (OV/P100) if outside hood (Emergency only)
Reagent Handling (Cyclooctylamine) Nitrile (Double gloved)~30 minFume hood sufficient
Product Handling (Pure Compound) Nitrile (Double gloved)>120 min (Estimated)Fume hood or Local Exhaust Ventilation

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during the initial addition phase.

Part 4: Emergency Protocols & Decontamination[2]

Because the molecule is a nitrile, "Cyanide-Like" toxicity protocols must be available, even if the risk is lower than with simple cyanide salts.

Cyanide Antidote Logistics

Facilities handling >10g of this intermediate should maintain a Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) on-site or have a confirmed protocol with a local hospital.

Decomposition Pathways

Thermal decomposition (fire) is the highest risk scenario for HCN release.

Decomposition node_mol 3-(Cyclooctylamino)propionitrile node_heat Thermal Decomposition (>200°C or Fire) node_mol->node_heat node_products Toxic Byproducts node_heat->node_products node_hcn Hydrogen Cyanide (HCN) (Chemical Asphyxiant) node_products->node_hcn node_nox Nitrogen Oxides (NOx) (Pulmonary Edema) node_products->node_nox

Caption: Thermal decomposition pathway leading to the liberation of HCN and NOx gases.[2]

Spill Management
  • Evacuate: Clear the area immediately.

  • PPE: Don Butyl rubber gloves and SCBA (Self-Contained Breathing Apparatus) if the spill is significant (>100 mL) or in a confined space.

  • Neutralization: Absorb with vermiculite or sand. Do NOT use acidic absorbents (risk of HCN evolution). Treat the waste as hazardous nitrile waste.

Part 5: Waste Disposal

Do not dispose of down the drain.

  • Segregation: Segregate as "Toxic Organic - Nitrile Containing."

  • Labeling: Clearly label waste containers with "Potential HCN Liberator upon Acidification."

  • Destruction: The preferred method is commercial chemical incineration equipped with a scrubber to handle NOx and Cyanide combustion products.

References

  • PubChem. (n.d.). 3-(Cyclooctylamino)propionitrile (Compound).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). Acrylonitrile - Substance Information & Classification. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1947). beta-Aminopropionitrile (Analogous Synthesis Protocol). Org. Synth. 1947, 27, 3. Retrieved October 26, 2023, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Facts About Cyanide. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Literature review of N-cyclooctyl substituted compounds

Executive Summary The N-cyclooctyl moiety represents a specialized, high-value structural motif in modern medicinal chemistry. Unlike its ubiquitous analogue, the N-cyclohexyl group, the cyclooctyl ring offers a unique c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyclooctyl moiety represents a specialized, high-value structural motif in modern medicinal chemistry. Unlike its ubiquitous analogue, the N-cyclohexyl group, the cyclooctyl ring offers a unique combination of high lipophilicity (LogP impact) , conformational adaptability (entropy) , and steric bulk . These properties make it an ideal "space-filler" for large, hydrophobic allosteric pockets in targets such as viral polymerases (HCV NS5B), G-protein coupled receptors (GPCRs), and mycobacterial ATP synthases.

This guide analyzes the structural dynamics, synthetic accessibility, and pharmacological utility of N-cyclooctyl substituted compounds. It moves beyond standard reviews by focusing on the causality of experimental success: why this specific medium-sized ring succeeds where others fail.

Structural Dynamics: The "Medium Ring" Advantage

The cyclooctyl ring (


) is distinct from small (

) and common (

) rings due to its complex conformational landscape. While cyclohexane exists predominantly in a rigid chair conformation, cyclooctane occupies a high-energy plateau of flexibility.
  • Conformational Promiscuity: The cyclooctane ring interconverts between several low-energy conformers, primarily the Boat-Chair (BC) (global minimum) and the Crown (

    
    ) families.
    
  • Induced Fit Capability: This flexibility allows the N-cyclooctyl group to "mold" itself into hydrophobic pockets that are too irregular for rigid adamantyl groups or too large for cyclohexyl groups.

  • Lipophilic Penalty vs. Gain: Adding a cyclooctyl group significantly increases cLogP. While this aids membrane permeability, it requires careful balancing with polar surface area (PSA) to avoid metabolic instability or non-specific binding.

Table 1: Physicochemical Comparison of Cycloalkyl Substituents
SubstituentCarbon CountApprox.

LogP*
Dominant ConformationSteric Volume (

)
Primary Utility
Cyclohexyl 6+2.5Chair (Rigid)~105Standard hydrophobic fill
Cycloheptyl 7+3.0Twist-Chair (Flexible)~120Intermediate probe
Cyclooctyl 8 +3.5 Boat-Chair (Highly Flexible) ~138 Deep pocket filling / Induced fit
Adamantyl 10+4.2Chair-Chair (Rigid cage)~160Rigid bulk / Metabolic stability

*Approximate increase in LogP when replacing a methyl group.

Synthetic Strategies & Protocols

The installation of an N-cyclooctyl group is non-trivial due to the steric hindrance of the eight-membered ring. Nucleophilic substitution (


) with cyclooctyl halides is often sluggish and prone to elimination (

). Therefore, Reductive Amination is the industry-standard protocol.
Protocol 1: Reductive Amination of Cyclooctanone

Objective: Synthesis of N-cyclooctyl-4-piperidinamine (Generic Scaffold)

Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine/iminium ion without reducing the ketone starting material, allowing for a "one-pot" procedure.

Reagents:

  • Cyclooctanone (1.0 equiv)

  • Amine substrate (e.g., 4-Boc-aminopiperidine) (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (catalytic, pH adjustment)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve Cyclooctanone (10 mmol) and the Amine (10 mmol) in DCE (30 mL).

  • Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for the disappearance of the amine.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add

    
     (15 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The bulky cyclooctyl group significantly alters

    
    . Purify via flash column chromatography (typically Hexane/EtOAc).
    
Visualization: Synthetic Workflow

G Start Cyclooctanone (C8 Ketone) Imine Imine Intermediate (Unstable) Start->Imine Condensation Amine Target Amine (R-NH2) Amine->Imine Product N-Cyclooctyl Amine (Secondary/Tertiary) Imine->Product Selective Reduction Reagent NaBH(OAc)3 AcOH, DCE Reagent->Imine Catalysis

Figure 1: One-pot reductive amination workflow for installing the N-cyclooctyl moiety.

Medicinal Chemistry Case Studies

The N-cyclooctyl group is rarely a starting point; it is usually discovered during Structure-Activity Relationship (SAR) optimization of hydrophobic regions.

Case Study A: Anti-Tubercular Indole-Carboxamides

Target: Mycobacterial ATP Synthase

In the development of anti-tuberculosis agents, researchers modified the amide nitrogen of indole-2-carboxamide. The goal was to target the proton pump of ATP synthase in Mycobacterium tuberculosis.[1]

  • The Discovery: Replacing an N-cyclohexyl group with N-cyclooctyl resulted in a dramatic potency increase.

  • Data Comparison:

    • N-Cyclohexyl analogue: Moderate activity.

    • N-Cyclooctyl analogue (Compound 12 ): 8-fold increase in potency (MIC = 0.013 µM).

  • Mechanistic Insight: The binding site contains a large, flexible hydrophobic pocket. The cyclooctyl ring, with its ability to adopt a "collapsed" boat-chair conformation, filled this volume more efficiently than the rigid cyclohexane, maximizing Van der Waals contacts without incurring the steric clash of larger rigid cages.

Case Study B: HCV NS5B Polymerase Inhibitors

Target: Hepatitis C Virus RNA-dependent RNA Polymerase (Allosteric Site)[2][3]

Non-nucleoside inhibitors (NNIs) of HCV NS5B bind to allosteric sites (Thumb I/II, Palm). These sites are notoriously hydrophobic.

  • Application: Substituted quinoline-2-carboxamides utilize N-cycloalkyl groups to anchor the inhibitor into the "Thumb II" pocket.

  • Optimization: SAR studies demonstrated a parabolic relationship between lipophilicity and activity. The N-cyclooctyl derivative (Compound 8) hit the "lipophilicity optimum" (LogP ≈ 4.33).[4]

  • Why it works: The cyclooctyl group acts as a "grease ball," driving the compound out of the aqueous phase and into the viral protein's allosteric cleft via the hydrophobic effect.

Critical Decision Logic: When to Use N-Cyclooctyl

Use the following logic flow to determine if an N-cyclooctyl scan is warranted for your lead compound.

Logic Start Lead Optimization Phase PocketCheck Does the binding pocket have a large hydrophobic region? Start->PocketCheck RigidityCheck Is the pocket rigid or flexible? PocketCheck->RigidityCheck Yes / Large Cyclohexyl Use Cyclohexyl (C6) PocketCheck->Cyclohexyl No / Small Adamantyl Use Adamantyl (C10) (Rigid/Defined shape) RigidityCheck->Adamantyl Rigid / Spherical Cyclooctyl Use N-Cyclooctyl (C8) (Flexible/Adaptive) RigidityCheck->Cyclooctyl Irregular / Adaptive

Figure 2: Decision tree for selecting cycloalkyl substituents in SAR studies.

References

  • Anti-Tubercular Indole-Carboxamides

    • Title: Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Deriv
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • HCV NS5B Inhibitors

    • Title: Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Amine Synthesis by Reductive Amin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Conformational Analysis

    • Title: The Conformational Analysis of Cyclo-octane.[5]

    • Source: Imperial College London (Rzepa Group).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 3-(Cyclooctylamino)propionitrile by Flash Column Chromatography

Abstract & Introduction 3-(Cyclooctylamino)propionitrile is a valuable intermediate in the synthesis of pharmaceutical agents, often generated via the aza-Michael addition of cyclooctylamine to acrylonitrile. While the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(Cyclooctylamino)propionitrile is a valuable intermediate in the synthesis of pharmaceutical agents, often generated via the aza-Michael addition of cyclooctylamine to acrylonitrile. While the synthesis is straightforward, the purification presents a classic chromatographic challenge: amine tailing .

Aliphatic amines possess a lone pair of electrons on the nitrogen atom that interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel. This interaction causes peak broadening, "streaking" (tailing), and poor resolution from impurities.

This guide provides a validated protocol to overcome these interactions using mobile phase modifiers and optimized visualization techniques , ensuring high purity and recovery.

Chemical Context & Impurity Profile

Understanding the reaction matrix is essential for designing the separation.

  • Target Molecule: 3-(Cyclooctylamino)propionitrile (Secondary Amine).

  • Reaction Type: Aza-Michael Addition.

  • Key Impurities:

    • Unreacted Cyclooctylamine: Primary amine (Starting Material). More polar/basic than the target.

    • Bis-addition Product: 3,3'-(cyclooctylimino)dipropionitrile (Tertiary Amine). Less polar than the target.[1]

    • Polymerized Acrylonitrile: Often remains at the baseline.

Mechanistic Insight: The Silanol Effect

Standard silica gel has a surface pH of ~5. Basic amines (


) become protonated or hydrogen-bond strongly to these sites. To prevent this, we must "mask" the silica surface using a volatile base, typically Triethylamine (TEA) or Ammonium Hydroxide.

Pre-Purification Strategy: Acid-Base Extraction

Expert Insight: Do not load the crude reaction mixture directly onto the column if possible. A liquid-liquid extraction (LLE) can remove neutral impurities and significantly reduce the mass load on the column.

Protocol A: Acid-Base Workup
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1M HCl.

    • Result: The amine target and unreacted amine move to the aqueous layer (protonated salts). Neutral impurities (polymer/bis-adducts if non-basic enough) remain in organic.

  • Basification: Separate the aqueous layer and cool to 0°C. Basify with 6M NaOH to pH > 12.

  • Extraction: Extract the turbid aqueous layer 3x with EtOAc or DCM.

  • Drying: Dry combined organics over

    
     and concentrate.
    
    • Outcome: You now have a cleaner amine mixture, ready for chromatography.

Visualization & TLC Method Development

Critical Warning: This molecule lacks a conjugated


-system (no benzene ring). UV detection at 254 nm will likely fail or be very weak.  You must use chemical stains.
Protocol B: TLC Optimization

Stationary Phase: Silica Gel 60


Visualization Reagent:  Iodine Chamber (Preferred) or KMnO4 Stain.
ReagentPreparation/UsageMechanism
Iodine (

)
Place plate in a jar with solid iodine crystals.Iodine intercalates into the lipophilic cyclooctyl ring. Appears as brown spots.[2]
KMnO4 Dip plate in basic KMnO4 solution and heat.Oxidizes the amine/alkyl chain. Appears as yellow spots on purple background.

Mobile Phase Selection: To combat tailing, the mobile phase must contain 1-2% Triethylamine (TEA).

  • Solvent A: Hexanes (or Heptane) + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

Target Rf: Adjust the Hex/EtOAc ratio until the target spot has an Rf of 0.25 – 0.35 .

  • Starting Point: 80:20 Hexane:EtOAc (+1% TEA).

Flash Chromatography Protocol

System: Manual glass column or Automated Flash System (e.g., CombiFlash/Biotage). Stationary Phase: Standard Silica Gel (40-63 µm).

Step-by-Step Procedure
  • Column Pre-Treatment (The "Slurry" Method):

    • Prepare the silica slurry using the starting mobile phase (e.g., 90:10 Hex:EtOAc with 1% TEA ).

    • Why? This pre-equilibrates the silica, neutralizing acidic sites before the sample touches them.

    • Pour into the column and pack firmly. Flush with 2 column volumes (CV) of solvent.

  • Sample Loading:

    • Dissolve the crude amine in a minimum amount of mobile phase (containing TEA).

    • Dry Loading (Recommended for difficult separations): Adsorb the crude onto a small amount of silica (mixed with a few drops of TEA), evaporate solvent, and load the powder on top of the column.

  • Elution Gradient:

    • Run isocratic at the starting condition (e.g., 10% EtOAc) for 2 CVs.

    • Ramp to the "Target Rf" solvent composition (e.g., 20-30% EtOAc) over 10 CVs.

    • Maintain 1% TEA throughout the entire gradient.

  • Fraction Collection:

    • Collect fractions. Spot every 3rd tube on a TLC plate.

    • Visualize using Iodine.[2][3]

    • Note: The TEA will evaporate from the plate, but it may leave a faint background smell/stain. Heat the TLC plate gently to remove excess TEA before staining.

  • Product Isolation:

    • Combine pure fractions.

    • Crucial Step: The isolated product will contain residual TEA. To remove it, rotovap the fractions to an oil, then put under high vacuum (< 1 mbar) for 4-6 hours. Alternatively, co-evaporate with heptane to azeotrope off the TEA.

Visualizing the Workflow

Diagram 1: Purification Logic Flow

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Impurities) Workup Acid-Base Extraction (Remove Neutrals) Crude->Workup Clean Up TLC TLC Method Dev (Hex/EtOAc + 1% TEA) Viz: Iodine Workup->TLC Determine Rf Column Flash Column (Pre-treated Silica) TLC->Column Scale Up Pure Pure 3-(Cyclooctylamino)propionitrile Column->Pure Evaporation

Caption: Logical workflow from crude reaction mixture to purified target, emphasizing the acid-base workup pre-step.

Diagram 2: The "Amine Tailing" Mechanism & Solution

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silanol Acidic Silanol (Si-OH) Interaction STRONG H-BONDING (Causes Tailing) Silanol->Interaction Target Target Amine (R2-NH) Target->Interaction Silanol2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silanol2->TEA Blocked by TEA Target2 Target Amine (R2-NH)

Caption: Mechanism of amine tailing on bare silica versus the blocking effect of Triethylamine (TEA).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Streaking/Tailing Insufficient TEA or overloaded column.[4]Increase TEA to 2% or 3%. Reduce sample load.
No Spots on TLC UV visualization failed.Use Iodine or KMnO4. The molecule is not UV active.
Poor Separation Bis-adduct co-eluting.Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV).
Product smells like fish Residual TEA.High vacuum drying or azeotrope with toluene/heptane.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[5] Chem.1978 , 43(14), 2923–2925. Link

  • Biotage Application Note. "Purifying Amines on Silica." Biotage Blog. Link

  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison Chemistry. Link

Sources

Application

Analytical techniques for the characterization of 3-(Cyclooctylamino)propionitrile

From Synthesis Verification to Purity Profiling Introduction: The Analytical Context 3-(Cyclooctylamino)propionitrile (CAS: 206559-53-7) is a critical aliphatic intermediate, typically synthesized via the aza-Michael add...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis Verification to Purity Profiling

Introduction: The Analytical Context

3-(Cyclooctylamino)propionitrile (CAS: 206559-53-7) is a critical aliphatic intermediate, typically synthesized via the aza-Michael addition of cyclooctylamine to acrylonitrile. Its characterization presents a specific set of analytical challenges:

  • Lack of Chromophore: The molecule lacks an aromatic ring, rendering standard UV detection (254 nm) ineffective.

  • Basicity: The secondary amine moiety causes severe peak tailing on traditional silica-based HPLC columns.

  • Impurity Profile: The reaction kinetics favor the formation of a "Bis-impurity" (tertiary amine) if stoichiometry is not strictly controlled.

This guide provides a self-validating analytical framework to address these challenges, moving beyond generic protocols to specific, chemically grounded methodologies.

Structural Elucidation (Identity)

Before quantitative analysis, the chemical structure must be unequivocally confirmed. The coexistence of the nitrile and the secondary amine is the primary structural feature to validate.

Infrared Spectroscopy (FT-IR)

Rationale: The nitrile group (


) provides a distinct diagnostic handle that is free from interference in most organic matrices.
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Diagnostic Bands:

    • ~2250 cm⁻¹ (Medium, Sharp): Characteristic

      
       stretch. This confirms the successful addition of the propionitrile arm.
      
    • 3300–3500 cm⁻¹ (Weak, Broad): N-H stretch of the secondary amine. Note: Absence of a double spike here (typical of primary amines) confirms the consumption of the cyclooctylamine starting material.

Nuclear Magnetic Resonance (NMR)

Rationale: Proton NMR is required to verify the integration ratio between the cyclooctyl ring protons and the ethyl linker.

  • Solvent:

    
     (Chloroform-d).
    
  • Expected Shifts (

    
    ): 
    
    • 
       ~2.9 ppm (Triplet, 2H): 
      
      
      
      (Propyl
      
      
      -protons).
    • 
       ~2.5 ppm (Triplet, 2H): 
      
      
      
      (Propyl
      
      
      -protons).
    • 
       ~2.6–2.8 ppm (Multiplet, 1H): Cyclooctyl methine (
      
      
      
      ).
    • 
       ~1.4–1.8 ppm (Multiplets, 14H): Cyclooctyl ring protons.
      

Chromatographic Purity Profiling (The "Quality" Pillar)

The Detection Challenge

Because 3-(Cyclooctylamino)propionitrile lacks a strong UV chromophore, standard HPLC-UV is insufficient. We recommend Charged Aerosol Detection (CAD) or LC-MS as the primary techniques. If these are unavailable, derivatization is required.

Protocol A: UHPLC-MS/CAD (Recommended)

This method allows for the simultaneous detection of the product and the non-chromophoric impurities (starting amines).

  • Column: Waters XBridge C18 (or equivalent Hybrid Particle), 100mm x 2.1mm, 2.5 µm.

    • Why: Hybrid particles are stable at high pH, allowing us to run the mobile phase at pH 10. This keeps the amine deprotonated (neutral), eliminating peak tailing without complex ion-pairing reagents.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (MS Grade).

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 5 0.4
    8.0 95 0.4
    10.0 95 0.4
    10.1 5 0.4

    | 14.0 | 5 | 0.4 |

  • Detection:

    • MS: ESI Positive Mode (Scan 100–500 m/z). Target [M+H]+ = 181.2.

    • CAD: Nebulizer Temp 35°C.

Protocol B: Derivatization HPLC-UV (Alternative)

If only UV detection is available, the secondary amine must be tagged.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).

  • Reaction: Mix sample with FMOC-Cl in borate buffer (pH 8) for 5 mins.

  • Detection: UV at 265 nm (FMOC chromophore).

Impurity Fate Mapping

The following diagram illustrates the critical impurities to monitor during the Michael addition process.

ImpurityMap SM1 Cyclooctylamine (Starting Material) PROD 3-(Cyclooctylamino)propionitrile (Target Product) SM1->PROD + SM2 (1 eq) SM2 Acrylonitrile (Toxic/Volatile) SM2->PROD IMP1 Bis-Impurity (Tertiary Amine) PROD->IMP1 + Excess SM2 (Over-alkylation) IMP2 Hydrolysis Product (Amide/Acid) PROD->IMP2 + H2O / Acid (Storage)

Figure 1: Impurity Fate Map. The "Bis-Impurity" (3,3'-(cyclooctylimino)dipropionitrile) is the critical process-related impurity caused by over-reaction.

Quantitative Assay (The "Quantity" Pillar)

While HPLC provides purity (%), it does not provide absolute mass balance (potency) without a reference standard. Non-aqueous titration is the gold standard for establishing the purity of the primary reference material.

Principle

The secondary amine is a weak base. In water, the inflection point is indistinct. By using Glacial Acetic Acid as the solvent, the basicity of the amine is enhanced (leveling effect), allowing for a sharp endpoint titration with Perchloric Acid.

Protocol: Potentiometric Non-Aqueous Titration

Reagents:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (standardized against Potassium Hydrogen Phthalate).
    
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (Do not use aqueous KCl electrolyte to avoid precipitation/noise).

Step-by-Step Procedure:

  • Blank Determination: Add 50 mL of Glacial Acetic Acid to the vessel. Titrate with 0.1 N

    
     to the potentiometric endpoint. Record volume (
    
    
    
    ).
  • Sample Preparation: Accurately weigh ~150 mg (

    
    ) of 3-(Cyclooctylamino)propionitrile into the vessel.
    
  • Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until fully dissolved.

  • Titration: Titrate with 0.1 N

    
    . The reaction is 1:1 stoichiometry.
    
    • Reaction:

      
      
      
  • Calculation:

    
    
    
    • 
       = Normality of Titrant
      
    • 
       = 180.29  g/mol 
      

Residual Solvent Analysis (Safety)

Acrylonitrile is a Class 1/2 solvent (carcinogenic) and must be controlled to ppm levels. Cyclooctylamine is a high-boiling amine that may linger.

Headspace GC-FID Protocol
  • Column: DB-624 (or equivalent G43 phase), 30m x 0.32mm.

  • Carrier: Helium @ 2.0 mL/min.

  • Oven: 40°C (5 min)

    
     220°C.
    
  • Headspace: Incubate at 80°C for 20 mins. (Note: Do not exceed 90°C to prevent degradation of the nitrile).

  • Limit: Acrylonitrile < 4 ppm (check local pharmacopeial limits).

Analytical Workflow Summary

The following decision tree guides the analyst through the release testing of this intermediate.

Workflow Start Crude Material Identity 1. Identity Check (IR & NMR) Start->Identity Purity 2. Purity Profiling (UHPLC-CAD/MS) Identity->Purity Decision Purity > 98%? Purity->Decision Assay 3. Potency Assay (Non-Aqueous Titration) Decision->Assay Yes Reprocess Reprocess / Recrystallize Decision->Reprocess No Safety 4. Residual Solvents (HS-GC for Acrylonitrile) Assay->Safety Release Release Certificate Safety->Release

Figure 2: Analytical Release Workflow. Note that Potency (Titration) is only performed after Chromatographic Purity is established.

References

  • PubChem. (2023).[1] 3-(Cyclooctylamino)propionitrile Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Sielc Technologies. (2023). HPLC Method for Separation of Amines on Primesep A. [Link]

Sources

Method

The Versatile Synthon: Application Notes on 3-(Cyclooctylamino)propionitrile in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Unique Building Block In the landscape of modern medicinal chemistry and drug discovery, the quest for novel mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of these molecules often rely on the use of versatile building blocks that can be efficiently transformed into diverse and complex structures. 3-(Cyclooctylamino)propionitrile emerges as a compelling, yet underexplored, synthon in this context. Its unique structural features—a bulky, lipophilic cyclooctyl group, a reactive secondary amine, and a versatile nitrile moiety—offer a rich platform for the construction of a variety of heterocyclic systems.

The cyclooctyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final compounds. The secondary amine and the nitrile group, separated by a flexible ethyl linker, are poised for intramolecular cyclization reactions or can participate in multicomponent reactions to generate a range of heterocyclic cores. This guide provides a comprehensive overview of the potential applications of 3-(cyclooctylamino)propionitrile in the synthesis of valuable heterocyclic compounds, complete with detailed protocols and mechanistic insights.

Synthesis of 3-(Cyclooctylamino)propionitrile

The starting material, 3-(cyclooctylamino)propionitrile, can be readily synthesized via a Michael addition of cyclooctylamine to acrylonitrile. This reaction is typically carried out under neat conditions or in a protic solvent like ethanol and can be catalyzed by the amine itself, proceeding smoothly to afford the desired product in high yield.

Protocol: Synthesis of 3-(Cyclooctylamino)propionitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclooctylamine (1.0 eq) and acrylonitrile (1.1 eq).

  • Solvent (Optional): While the reaction can proceed neat, the addition of ethanol can help to control the reaction temperature.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a temperature below 40 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically within a few hours), remove any excess acrylonitrile and solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(cyclooctylamino)propionitrile.

Application in the Synthesis of Substituted Thiophenes: The Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] These thiophene derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. 3-(Cyclooctylamino)propionitrile can serve as the "active methylene" component in a modified Gewald reaction, where the secondary amine participates in the initial condensation step.

The reaction proceeds via an initial Knoevenagel condensation of a ketone or aldehyde with the α-carbon to the nitrile group of 3-(cyclooctylamino)propionitrile, followed by the addition of elemental sulfur and subsequent cyclization.[1][3]

Proposed Reaction Scheme: Gewald Synthesis of 2-Amino-3-cyano-4,5-disubstituted-N-cyclooctylthiophenes

cluster_intermediates Key Intermediates A 3-(Cyclooctylamino)propionitrile E Knoevenagel Adduct A->E Condensation B Ketone/Aldehyde (R1, R2) B->E C Elemental Sulfur (S8) F Thiiranium Ion Intermediate C->F D Base (e.g., Morpholine) D->F E->F + S8, Base G Substituted 2-Aminothiophene F->G Cyclization & Tautomerization

Caption: Proposed workflow for the Gewald synthesis of substituted 2-aminothiophenes using 3-(cyclooctylamino)propionitrile.

Protocol: Gewald Synthesis of a 2-(Cyclooctylamino)-4,5-dialkyl-thiophene-3-carbonitrile
  • Reaction Setup: To a solution of 3-(cyclooctylamino)propionitrile (1.0 eq) and a ketone (e.g., cyclohexanone, 1.0 eq) in a suitable solvent such as ethanol or DMF, add elemental sulfur (1.1 eq).

  • Catalyst: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC. The reaction is usually complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure 2-aminothiophene derivative.

ParameterConditionExpected Outcome
Solvent Ethanol, DMF, MethanolGood to excellent yields
Base Morpholine, Triethylamine, PiperidineCatalytic amounts sufficient
Temperature 60-80 °CReaction times of 2-6 hours
Purification Recrystallization, Column ChromatographyHigh purity product

Application in the Synthesis of Substituted Pyrimidines

Pyrimidines are a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[4][5] 3-(Cyclooctylamino)propionitrile can be a valuable precursor for the synthesis of N-cyclooctyl substituted dihydropyrimidines through condensation reactions with suitable dinucleophiles or via multicomponent reactions. One plausible approach involves the reaction with amidines or guanidines.

Proposed Reaction Scheme: Synthesis of N-Cyclooctyl-4-amino-pyrimidines

A plausible route involves the base-catalyzed reaction of 3-(cyclooctylamino)propionitrile with formamidine or other amidines. The reaction would proceed via initial addition of the amidine to the nitrile group, followed by intramolecular cyclization.

cluster_intermediates Key Intermediates A 3-(Cyclooctylamino)propionitrile D N-Amidinyl Adduct A->D Nucleophilic Addition B Amidine (e.g., Formamidine) B->D C Base (e.g., NaOEt) C->D Catalyst E Substituted Aminopyrimidine D->E Intramolecular Cyclization

Caption: Proposed workflow for the synthesis of substituted aminopyrimidines from 3-(cyclooctylamino)propionitrile.

Protocol: Synthesis of a 2,6-Disubstituted-4-(cyclooctylamino)pyrimidine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(cyclooctylamino)propionitrile (1.0 eq) in a dry aprotic solvent such as THF or dioxane.

  • Reagents: Add the desired amidine hydrochloride (1.2 eq) and a strong base such as sodium ethoxide (2.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed cyclization of dinitriles to form cyclic α-cyano ketones after hydrolysis.[6][7] While 3-(cyclooctylamino)propionitrile is not a dinitrile, it can be derivatized to introduce a second nitrile group, making it a suitable substrate for this cyclization. For instance, N-cyanation followed by reaction with a haloacetonitrile would yield a substrate amenable to Thorpe-Ziegler cyclization.

Proposed Multi-step Synthesis and Cyclization

A 3-(Cyclooctylamino)propionitrile B N-Alkylation with Haloacetonitrile A->B Step 1 C Dinitrile Intermediate B->C D Thorpe-Ziegler Cyclization (Base) C->D Step 2 E Cyclic Enaminonitrile D->E F Hydrolysis E->F Step 3 G Cyclic α-Cyano Ketone F->G

Caption: Proposed multi-step route to cyclic α-cyano ketones via a Thorpe-Ziegler type reaction.

Protocol: Synthesis of a 1-Cyclooctyl-4-oxopiperidine-3-carbonitrile (Hypothetical)

Step 1: Synthesis of the Dinitrile Precursor

  • N-Alkylation: To a solution of 3-(cyclooctylamino)propionitrile (1.0 eq) in a polar aprotic solvent like acetonitrile, add potassium carbonate (2.0 eq) and chloroacetonitrile (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate. Purify the resulting dinitrile intermediate by column chromatography.

Step 2: Thorpe-Ziegler Cyclization

  • Reaction Setup: Under an inert atmosphere, dissolve the purified dinitrile (1.0 eq) in a dry, high-boiling aprotic solvent like toluene or xylene.

  • Base: Add a strong, non-nucleophilic base such as sodium hydride or LHMDS (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of hydrogen gas (if using NaH) and TLC analysis.

  • Work-up: Carefully quench the reaction with a protic solvent (e.g., methanol) after cooling in an ice bath. Acidify the mixture with dilute aqueous HCl.

  • Hydrolysis and Isolation: The resulting enaminonitrile can be hydrolyzed to the cyclic α-cyano ketone by heating with aqueous acid. Extract the product with an organic solvent and purify by chromatography or crystallization.

Safety and Handling

3-(Cyclooctylamino)propionitrile, like other aliphatic nitriles and amines, should be handled with appropriate safety precautions.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

3-(Cyclooctylamino)propionitrile is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique combination of a bulky lipophilic group and reactive amine and nitrile functionalities opens up avenues for the creation of novel molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide, based on well-established synthetic methodologies, provide a starting point for researchers to explore the full potential of this intriguing synthon. Further exploration of its reactivity in other multicomponent reactions and cycloaddition reactions is warranted and is likely to lead to the discovery of new and efficient routes to complex heterocyclic systems.

References

  • Al-Mulla, A. (2017). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Current Organic Synthesis, 14(1), 4-24.
  • Wikipedia. (2023). Gewald reaction. In Wikipedia. Retrieved from [Link]

  • Taylor, E. C., & Loeffler, P. K. (1960). Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society, 82(12), 3147–3151. [Link]

  • Dömling, A. (2002). Multicomponent reactions for the synthesis of heterocycles. Chemical Reviews, 102(5), 1471-1499. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Shaikh, A. A., & Gacche, R. N. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(24), 16259-16275. [Link]

  • Prajapati, A. K., & Kumar, S. (2018). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Chemical Studies, 6(4), 1-10. [Link]

  • Abdel-Latif, F. F., & Shaker, R. M. (1995). Synthesis of 3-Amino-5-cyclohexyliminothiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 104(1-4), 141-147. [Link]

  • Lebel, H., & Guindon, C. (2011). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Angewandte Chemie International Edition, 50(41), 9699-9702. [Link]

  • Abdel-Aziz, H. A., Hamdy, N. A., Farag, A. B., & El-Gazzar, M. G. (2011). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. Medicinal Chemistry Research, 20(8), 1279-1288. [Link]

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • Singh, M. S., & Singh, S. (2015). Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. In Green Chemistry (pp. 1-46). [Link]

  • Herrera, B., & Mora, J. R. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(15), 4484. [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 39(4), 446-483. [Link]

  • Sonawane, R., Sagare, M., Vishwakarma, S., & Baraskar, A. (2023). Synthesis of derivatives of 1-(3-(3-(1H-1,2,3-triazole-1-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl) ethanone from 3-amino acetophenone. Heterocyclic Letters, 13(3), 525-531. [Link]

  • Gomaa, M. A.-M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(1), 1-28. [Link]

  • Mondal, S., & Ghorai, P. (2019). Thorpe‐Ziegler type reaction to synthesise 2‐(het)aryl‐4‐amino‐5‐substituted thiazoles, followed by N‐arylation and cyclisation to form 2‐(het)arylthiazolo[4,5‐b]quinoline derivatives. ChemistrySelect, 4(26), 7731-7735. [Link]

  • Taylor, E. C., & Loeffler, P. K. (1960). Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society, 82(12), 3147-3151. [Link]

  • Sharma, V., & Kumar, R. (2021). Multicomponent Synthesis: Bioactive Heterocycles. De Gruyter. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Wheeler, D. E., & Ziccardi, M. R. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Jain, A., & Sharma, S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 977-982. [Link]

  • Johnson, R. A. (1986). Process for the manufacture of cyclopropylamine. U.S.
  • Canavelli, P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]

  • Nagata, T., & Obora, Y. (2020). Transition-Metal-Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Catalysts, 10(8), 923. [Link]

Sources

Application

Application Notes and Protocols: Investigating the Coordination Chemistry of 3-(Cyclooctylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of the coordination chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the coordination chemistry of the bifunctional ligand, 3-(Cyclooctylamino)propionitrile. This document is designed to equip researchers, particularly those in materials science and drug development, with the foundational knowledge and detailed protocols necessary to synthesize, characterize, and explore the potential applications of novel metal complexes derived from this intriguing ligand. The unique structural features of 3-(Cyclooctylamino)propionitrile, possessing both a bulky secondary amine and a nitrile functional group, offer a rich landscape for the design of coordination compounds with potentially novel catalytic and biological activities. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible scientific inquiry.

Introduction: The Scientific Rationale

Coordination chemistry is a cornerstone of inorganic and medicinal chemistry, focusing on the formation of compounds through the reaction of a central metal ion (a Lewis acid) with one or more ligands (Lewis bases).[1] The resulting coordination complexes exhibit a vast array of physical and chemical properties, largely dictated by the nature of the metal ion and the electronic and steric characteristics of the coordinating ligands.[2] These compounds are integral to numerous applications, from industrial catalysis to the development of therapeutic agents.[3]

The ligand of interest, 3-(Cyclooctylamino)propionitrile, presents a compelling case for investigation due to its bifunctional nature. It incorporates a sterically demanding cyclooctyl group attached to a secondary amine, and a propionitrile moiety. This unique combination of functional groups raises several key questions that drive the research outlined in this guide:

  • Coordination Modes: Will the ligand act as a monodentate donor through the nitrile nitrogen or the secondary amine nitrogen? Can it function as a bidentate chelating ligand, forming a stable six-membered ring with a metal center? The steric bulk of the cyclooctyl group is expected to play a significant role in determining the favored coordination geometry.

  • Electronic Effects: How will the electron-donating secondary amine influence the coordination of the typically weaker coordinating nitrile group? Understanding the interplay between these two functionalities is crucial for predicting the electronic structure and reactivity of the resulting complexes.

  • Potential Applications: The presence of a nitrile group suggests potential for applications in catalysis, such as hydroformylation or hydrogenation reactions, where nitrile-containing ligands have shown promise.[4][5][6][7][8][9][10][11] Furthermore, the incorporation of a bulky, lipophilic cyclooctyl group could enhance the biological activity of metal complexes, a strategy often employed in the design of novel therapeutic agents.

This guide will provide detailed protocols for the synthesis of 3-(Cyclooctylamino)propionitrile, its coordination to various transition metal centers (e.g., Palladium(II) and Copper(II)), and the comprehensive characterization of the resulting complexes using a suite of spectroscopic and analytical techniques.

Synthesis and Characterization of 3-(Cyclooctylamino)propionitrile

The synthesis of 3-(Cyclooctylamino)propionitrile is readily achievable through a Michael addition reaction between cyclooctylamine and acrylonitrile. This reaction is typically performed under neat conditions or in a suitable solvent like ethanol.

Protocol 2.1: Synthesis of 3-(Cyclooctylamino)propionitrile

Materials:

  • Cyclooctylamine

  • Acrylonitrile (Caution: Acrylonitrile is toxic and flammable. Handle in a well-ventilated fume hood.)

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of cyclooctylamine and acrylonitrile. If desired, ethanol can be used as a solvent to facilitate mixing.

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic. If the reaction is sluggish, gentle heating under reflux may be applied.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically within a few hours to overnight), remove the solvent (if used) under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(Cyclooctylamino)propionitrile as a colorless to pale yellow oil.

Characterization of the Ligand

The identity and purity of the synthesized ligand should be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile (C≡N) stretching vibration around 2240-2260 cm-1 and an N-H stretching vibration for the secondary amine around 3300-3500 cm-1.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Synthesis of Metal Complexes

The following protocols describe the synthesis of representative palladium(II) and copper(II) complexes of 3-(Cyclooctylamino)propionitrile. These metals are chosen for their rich coordination chemistry and catalytic or biological relevance.[2][12][13][14][15][16][17]

Protocol 3.1: Synthesis of a Palladium(II) Complex

Rationale: Palladium complexes are widely used as catalysts in a variety of organic transformations.[14][18] The coordination of the aminonitrile ligand to a palladium center could lead to novel catalytic properties.

Materials:

  • 3-(Cyclooctylamino)propionitrile

  • Bis(acetonitrile)palladium(II) chloride (PdCl2(CH3CN)2) or Palladium(II) chloride (PdCl2)

  • Acetonitrile (or other suitable solvent like dichloromethane)

  • Schlenk flask or round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve the palladium precursor in the chosen solvent.

  • In a separate flask, dissolve 2 molar equivalents of 3-(Cyclooctylamino)propionitrile in the same solvent.

  • Slowly add the ligand solution to the palladium salt solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for several hours. A color change or precipitation of the complex may be observed.

  • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

Protocol 3.2: Synthesis of a Copper(II) Complex

Rationale: Copper complexes are known for their interesting magnetic properties and their roles in biological systems and catalysis.[13][19][20]

Materials:

  • 3-(Cyclooctylamino)propionitrile

  • Copper(II) chloride (CuCl2) or Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O)

  • Ethanol or methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the copper(II) salt in ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve 2 molar equivalents of 3-(Cyclooctylamino)propionitrile in the same solvent.

  • Add the ligand solution dropwise to the stirring copper(II) salt solution. A color change is typically observed.

  • Stir the reaction mixture at room temperature for a few hours.

  • The resulting complex may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and air-dry or dry under vacuum.

  • If the complex remains in solution, slow evaporation of the solvent can yield crystals suitable for X-ray diffraction.

Characterization of the Coordination Complexes

A thorough characterization of the synthesized complexes is essential to determine their structure, bonding, and purity.

Spectroscopic and Analytical Techniques
Technique Purpose Expected Observations and Interpretations
Infrared (IR) Spectroscopy To identify the coordination mode of the ligand.A shift in the C≡N stretching frequency compared to the free ligand can indicate coordination through the nitrile nitrogen. A shift in the N-H stretching frequency can suggest coordination of the amine group. The magnitude and direction of the shift provide insights into the nature of the metal-ligand bond.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure of the complex in solution.Changes in the chemical shifts of the protons and carbons near the donor atoms (amine and nitrile) upon coordination provide evidence of ligand binding. For diamagnetic complexes (e.g., Pd(II)), sharp signals are expected.
UV-Visible Spectroscopy To study the electronic properties of the complex.The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, confirms the formation of the coordination complex and provides information about its geometry.[21]
Elemental Analysis (C, H, N) To determine the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Mass Spectrometry To confirm the molecular weight of the complex.The mass spectrum should show a peak corresponding to the molecular ion of the complex, confirming its composition.
X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound.[9] It provides precise information on:

  • The coordination number and geometry of the metal center.

  • The coordination mode of the 3-(Cyclooctylamino)propionitrile ligand (monodentate or bidentate).

  • Bond lengths and angles within the complex, offering insights into the strength and nature of the metal-ligand bonds.

Potential Applications and Future Directions

The coordination complexes of 3-(Cyclooctylamino)propionitrile are promising candidates for a range of applications.

Catalysis
  • Hydrogenation of Nitriles: The presence of a coordinated nitrile suggests that these complexes could be investigated as catalysts for the hydrogenation of nitriles to amines, a fundamentally important transformation in organic synthesis.[4][8][10][11]

  • Hydroformylation: Rhodium complexes bearing nitrile ligands have been explored in hydroformylation catalysis.[3][5][6][7][9] The novel aminonitrile ligand could offer unique selectivity in such reactions.

Bioinorganic Chemistry and Drug Development

The incorporation of a bulky and lipophilic cyclooctyl group may enhance the cellular uptake and biological activity of the metal complexes.[21] The complexes could be screened for their antimicrobial or anticancer properties.

Visualizations

Diagram 6.1: Synthesis of 3-(Cyclooctylamino)propionitrile

G cluster_reactants Reactants cluster_product Product Cyclooctylamine Cyclooctylamine Product 3-(Cyclooctylamino)propionitrile Cyclooctylamine->Product + Acrylonitrile Acrylonitrile Acrylonitrile->Product Michael Addition

Caption: Synthetic scheme for 3-(Cyclooctylamino)propionitrile.

Diagram 6.2: Potential Coordination Modes

G cluster_ligand 3-(Cyclooctylamino)propionitrile cluster_modes Coordination Modes Ligand C8H15-NH-CH2-CH2-C≡N Monodentate_N_nitrile Monodentate (N-nitrile) Ligand->Monodentate_N_nitrile Coordination to Metal (M) Monodentate_N_amine Monodentate (N-amine) Ligand->Monodentate_N_amine Bidentate_chelate Bidentate Chelate (N,N') Ligand->Bidentate_chelate

Caption: Possible coordination modes of the ligand.

Diagram 6.3: Experimental Workflow

G cluster_characterization Characterization cluster_application Application Studies Start Start: Synthesize Ligand Synthesis Synthesize Metal Complex Start->Synthesis Isolation Isolate and Purify Complex Synthesis->Isolation Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Isolation->Spectroscopy Analysis Elemental Analysis & Mass Spectrometry Isolation->Analysis Xray Single-Crystal X-ray Diffraction Isolation->Xray Catalysis Catalytic Activity Screening Spectroscopy->Catalysis Biology Biological Activity Testing Analysis->Biology Xray->Catalysis Xray->Biology End End: Elucidate Structure-Activity Relationship Catalysis->End Biology->End

Caption: General workflow for the investigation.

References

  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (2021). National Institutes of Health. [Link]

  • Coordination chemistry of N-aminopropyl pendant arm derivatives of mixed N/S-, and N/S/O-donor macrocycles, and construction of selective fluorimetric chemosensors for heavy metal ions. (2006). ResearchGate. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). National Institutes of Health. [Link]

  • Rhodium-Catalyzed Hydroformylation and Deuterioformylation with Pyrrolyl-Based Phosphorus Amidite Ligands: Influence of Electronic Ligand Properties. ACS Publications. [Link]

  • Newly developed palladium complexes featuring ONS donor ligands: synthetic method, characterization, CT-DNA interaction analysis, BSA protein binding study and in vitro cytotoxicity. RSC Publishing. [Link]

  • Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. (2005). Comptes Rendus de l'Académie des Sciences. [Link]

  • (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (CPH2) was used to synthesize Cu (II), Co (II) Fe (II) complexes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. (2015). ResearchGate. [Link]

  • Syntheses, structures and properties of copper(II) complexes containing N-(2-hydroxybenzyl)-amino amide ligands. (2014). ResearchGate. [Link]

  • Chapter 23 Chemistry of Coordination Compounds. [Link]

  • Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. RSC Publishing. [Link]

  • Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. (2015). RSC Publishing. [Link]

  • Electrochemical Hydrogenation of Nitriles to Primary Amines at Transition Metals: A Review. (2015). ResearchGate. [Link]

  • Palladium(II) complexes of amino acid derived ONO-tridentate enamine ligand for Suzuki-Miyaura cross-coupling reaction. (2023). ResearchGate. [Link]

  • Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. (2022). MDPI. [Link]

  • STRUCTURAL STUDIES OF COPPER(II) COMPLEXES WITH TETRADENTATE SCHIFF BASE LIGAND. (2021). World Journal of Pharmaceutical Science and Research. [Link]

  • Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. University of Huddersfield Repository. [Link]

  • Mononuclear and Tetranuclear Copper(II) Complexes Bearing Amino Acid Schiff Base Ligands: Structural Characterization and Catalytic Applications. (2022). MDPI. [Link]

  • Infrared spectroscopy and coordination chemistry. (1966). University of Hawaii at Manoa. [Link]

  • Hydroformylation of olefins by metals other than rhodium. (2019). ResearchGate. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. (2016). ResearchGate. [Link]

  • Topic 6 Coordination Compounds. (2020). [Link]

  • Recent Achievements in the Hydrogenation of Nitriles Catalyzed by Transitional Metals. Unknown Source. [Link]

  • Recent Advances in Transition Metal‐Catalyzed Hydrogenation of Nitriles. (2015). Wiley Online Library. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side products in the cyanoethylation of cyclooctylamine

Technical Support Center: Cyanoethylation of Cyclooctylamine Topic: Troubleshooting Side Products & Impurities in Aza-Michael Addition Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanoethylation of Cyclooctylamine

Topic: Troubleshooting Side Products & Impurities in Aza-Michael Addition Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Reaction Landscape

You are performing an aza-Michael addition between cyclooctylamine (a sterically bulky primary amine) and acrylonitrile (a Michael acceptor).

Target Product:


-(2-cyanoethyl)cyclooctylamine (Secondary Amine).
Primary Challenge:  Controlling the reaction kinetics to prevent over-alkylation while suppressing the polymerization of acrylonitrile.

Because cyclooctylamine possesses a bulky hydrophobic ring, its nucleophilicity is slightly modulated by steric hindrance compared to linear amines. However, without precise control, the reaction naturally progresses toward the thermodynamically stable bis-adduct.

Module 1: Selectivity Issues (Mono- vs. Bis-Addition)

User Complaint: "I am observing a significant amount of the tertiary amine (bis-cyanoethylated product) alongside my desired mono-product."

Root Cause Analysis

The reaction proceeds in two steps.[1][2][3][4] The secondary amine formed (Mono-product) is still nucleophilic. If the concentration of acrylonitrile is too high or the temperature drives the reaction too hard, the Mono-product attacks another acrylonitrile molecule.

  • Path A (Desired): Cyclooctylamine + Acrylonitrile

    
     Mono-product (
    
    
    
    )
  • Path B (Undesired): Mono-product + Acrylonitrile

    
     Bis-product (
    
    
    
    )
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Stoichiometry 1.0 : 0.95 (Amine : Acrylonitrile)Use a slight deficit of acrylonitrile. It is better to have unreacted starting amine (easy to distill off) than bis-product (difficult to separate).
Catalyst Glacial Acetic Acid (10-20 mol%) Acid catalysis protonates the nitrile, activating it for attack, but suppresses the basicity of the formed secondary amine, reducing

(rate of bis-addition).
Temperature 40°C – 60°C High temperatures (>80°C) overcome the steric barrier for the second addition. Keep it mild.
Visual Logic: Reaction Pathway & Selectivity

ReactionPathway Start Cyclooctylamine (Primary Amine) Mono Mono-Adduct (Target Secondary Amine) Start->Mono Fast (k1) Steric bulk helps stop here Acryl + Acrylonitrile Poly Polyacrylonitrile (White Solid/Gum) Acryl->Poly Radical/Anionic Initiation Bis Bis-Adduct (Impurity Tertiary Amine) Mono->Bis Slow (k2) Requires excess Acrylonitrile & High Temp

Figure 1: Kinetic pathway of cyanoethylation. The goal is to maximize k1 while minimizing k2 through stoichiometric control.

Module 2: Polymerization (The "White Gunk" Problem)

User Complaint: "My reaction mixture turned into a white gel or contains gummy solids."

Root Cause Analysis

Acrylonitrile is prone to radical polymerization (exothermic) or anionic polymerization initiated by the amine itself if the temperature spikes.

Troubleshooting Protocol
  • Inhibitors: Ensure your acrylonitrile contains a stabilizer like MEHQ (Monomethyl ether hydroquinone) (35-45 ppm). If you distilled the acrylonitrile recently, you may have removed the inhibitor.

  • Avoid Strong Bases: Do not use strong basic catalysts (like NaOMe or KOH) with primary amines. The amine itself is basic enough to drive the reaction.

  • Dilution: If running neat (solvent-free), the exotherm can be localized. Use a solvent like Ethanol or Toluene to act as a heat sink.

Module 3: Hydrolysis & Amide Formation

User Complaint: "I see a carbonyl peak (~1680 cm⁻¹) in IR or a new impurity in HPLC."

Root Cause Analysis

The nitrile group (-CN) is susceptible to hydrolysis, converting first to an amide and eventually to a carboxylic acid.[1][2] This is catalyzed by the same acid/base conditions used for the main reaction if water is present.



Troubleshooting Protocol
  • Reagent Quality: Use dry cyclooctylamine. Amines are hygroscopic; if the bottle was left open, it absorbed water.

  • Solvent: If using alcohol, ensure it is anhydrous.

  • Atmosphere: Run the reaction under a Nitrogen or Argon blanket.

Module 4: Reversibility (Retro-Michael)

User Complaint: "My yield decreased after leaving the reaction heating overnight."

Root Cause Analysis

The Aza-Michael addition is reversible.[5] Prolonged heating, especially at high temperatures, can shift the equilibrium back toward the starting materials (Retro-Michael reaction).

Troubleshooting Protocol
  • Monitor Conversion: Do not "set and forget." Monitor by TLC or GC every hour. Once the limiting reagent is consumed, stop the heat immediately.

  • Workup: Do not distill the product at excessive temperatures (>150°C) without vacuum. High thermal stress during purification can revert the product.

Master Protocol: Optimized Synthesis of N-(2-cyanoethyl)cyclooctylamine

This protocol prioritizes selectivity over speed.

Reagents:

  • Cyclooctylamine (1.0 equiv)

  • Acrylonitrile (1.1 equiv) — Note: Slight excess used here assuming acid catalyst controls selectivity; if uncatalyzed, use 0.95 equiv.

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: Ethanol (Optional, for heat control) or Neat.

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with Cyclooctylamine and Glacial Acetic Acid. Equip with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.

  • Addition: Heat the mixture to 45°C . Add Acrylonitrile dropwise over 60 minutes.

    • Why? Slow addition keeps the concentration of acrylonitrile low relative to the amine, favoring mono-addition.

  • Reaction: Stir at 50–60°C for 4–6 hours.

    • Checkpoint: Monitor by GC/TLC. Look for the disappearance of cyclooctylamine.

  • Quench: Cool to room temperature.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO₃ (to neutralize acetic acid).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation is preferred. The unreacted cyclooctylamine will distill first, followed by the product.

Visual Logic: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Too much Bis-Product? Start->Issue1 Issue2 White Solid (Polymer)? Issue1->Issue2 No Action1 Reduce Acrylonitrile eq. Use Acetic Acid Cat. Lower Temp. Issue1->Action1 Yes Issue3 Amide Peak (Hydrolysis)? Issue2->Issue3 No Action2 Add Radical Inhibitor (MEHQ) Check Exotherm Dilute with Solvent Issue2->Action2 Yes Action3 Dry Reagents Use N2 Atmosphere Issue3->Action3 Yes

Figure 2: Decision matrix for identifying and resolving common synthetic failures.

References

  • Selectivity in Aza-Michael Addition

    • Source: Yadav, J. S., et al.
    • Relevance: Establishes the efficacy of acid catalysis in promoting mono-addition selectivity.
  • Hydrolysis of Nitriles

    • Source: "Hydrolysis of Nitriles."[2][3][6] LibreTexts Chemistry.

    • Relevance: Mechanisms of acid/base catalyzed hydrolysis of nitrile side products.[2][3]

  • Polymerization of Acrylonitrile

    • Source: Bamford, C. H., et al. "The polymerization of acrylonitrile." Philosophical Transactions of the Royal Society of London, 1956.
    • Relevance: Fundamental kinetics of acrylonitrile polymeriz
  • Retro-Michael Reaction

    • Source: Tokuyama, H., et al. "Retro-Michael Reaction: A Reversible Process." Organic Letters, 2008.
    • Relevance: Discusses the thermal reversibility of Michael adducts.

Sources

Optimization

Preventing polymerization of acrylonitrile in 3-(Cyclooctylamino)propionitrile synthesis

Topic: Preventing Acrylonitrile Polymerization During Aza-Michael Addition Executive Summary & Core Directive The Challenge: Synthesizing 3-(Cyclooctylamino)propionitrile involves the conjugate addition (aza-Michael) of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Acrylonitrile Polymerization During Aza-Michael Addition

Executive Summary & Core Directive

The Challenge: Synthesizing 3-(Cyclooctylamino)propionitrile involves the conjugate addition (aza-Michael) of cyclooctylamine to acrylonitrile. The primary failure mode is the uncontrolled polymerization of acrylonitrile (AN) , resulting in a solid yellow/orange gel instead of the desired liquid product.

The Solution: Success relies on a "Starve-Feed" Protocol combined with Oxygen Management . You must maintain the acrylonitrile concentration low relative to the amine (the nucleophile) and preserve the efficacy of the radical inhibitors (MEHQ) present in the monomer.

The Chemistry of Failure (Root Cause Analysis)

To prevent failure, you must understand the competition between the desired pathway and the catastrophic pathway.

Mechanistic Pathways

ReactionPathways Amine Cyclooctylamine (Nucleophile) Product 3-(Cyclooctylamino)propionitrile (Desired Product) Amine->Product Aza-Michael Addition (Kinetic Control) AN Acrylonitrile (Electrophile) AN->Product Radical Radical Species (R•) AN->Radical Heat / Light / Peroxides Polymer Polyacrylonitrile (Solid Gel/Failure) Radical->Polymer Chain Propagation (Exothermic Runaway) Inhibitor MEHQ / O2 (Inhibitor System) Inhibitor->Radical Quenches Radicals

Figure 1: The competitive landscape. The goal is to maximize the green pathway while suppressing the red pathway via temperature control and inhibitors.

Why Polymerization Happens:
  • Thermal Runaway: The Michael addition is exothermic. If AN is added too quickly, the temperature spikes (

    
    ), triggering thermal radical polymerization.
    
  • Inhibitor Deactivation: Commercial AN contains MEHQ (Monomethyl ether of hydroquinone). MEHQ requires dissolved oxygen to function. If you rigorously purge the reaction with Nitrogen/Argon, you deactivate the inhibitor, leading to spontaneous polymerization.

  • Anionic Initiation: While less common with weak bases, excess acrylonitrile in the presence of basic impurities can trigger anionic polymerization.

The "Gold Standard" Protocol

Objective: Synthesize 3-(Cyclooctylamino)propionitrile while suppressing polymerization.

Reagents & Stoichiometry
ReagentRoleEq.Notes
Cyclooctylamine Nucleophile1.1 - 1.2Slight excess ensures AN is consumed immediately (limiting reagent).
Acrylonitrile (AN) Michael Acceptor1.0Do NOT remove inhibitor. Use commercial AN with 35-45 ppm MEHQ.
Methanol (MeOH) Solvent2-3 VolActs as a heat sink and proton shuttle (accelerates rate).
MEHQ Inhibitor~40 ppmAlready in AN.
Step-by-Step Methodology
  • Preparation of Nucleophile Base:

    • In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer , charge Cyclooctylamine (1.2 equiv) and Methanol (2 volumes relative to amine).

    • Critical: Do not sparge with nitrogen. An open-air system (with a drying tube) or a simple headspace blanket is safer to maintain dissolved oxygen for MEHQ.

  • Temperature Stabilization:

    • Place the flask in a water bath at

      
      .
      
    • Ensure the internal temperature is stable.

  • The "Starve-Feed" Addition (Crucial Step):

    • Load Acrylonitrile (1.0 equiv) into a pressure-equalizing addition funnel.

    • Add AN dropwise to the amine solution.

    • Monitor Internal Temp: The rate of addition must be controlled so the internal temperature never exceeds

      
       .
      
    • Why? This ensures AN concentration remains low (it reacts instantly with the excess amine) and heat is dissipated efficiently.

  • Reaction Completion:

    • After addition, allow the mixture to stir at room temperature (

      
      ) for 12–24 hours.
      
    • Verification: Check via TLC or GC-MS. Acrylonitrile peak should disappear.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol and excess Acrylonitrile.

    • Note: The product is a high-boiling liquid. Excess cyclooctylamine can be removed via high-vacuum distillation if high purity is required.

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a solid yellow/orange gel. What happened?

Diagnosis: Runaway Radical Polymerization. Cause:

  • Overheating: You likely added the acrylonitrile too fast, causing an exotherm that initiated polymerization.

  • Oxygen Starvation: You may have run the reaction under a strict inert atmosphere (N2/Ar), deactivating the MEHQ inhibitor. Fix:

  • Repeat the experiment.

  • Use an ice-water bath during addition.

  • Do not bubble nitrogen through the liquid; MEHQ needs trace oxygen (approx. 5% dissolved

    
     is ideal, but air saturation is usually sufficient for this synthesis).
    
Q2: The product is dark yellow/brown but liquid. Is it ruined?

Diagnosis: Oxidation or Oligomerization. Cause:

  • Amines oxidize over time, turning yellow.

  • Trace polymerization (oligomers) of AN can cause yellowing. Fix:

  • The product is likely still usable.

  • Purification: Dissolve in ether/DCM, wash with water (to remove traces of polymer/inhibitor), dry over

    
    , and concentrate. If high purity is needed, perform vacuum distillation (bulb-to-bulb).
    
Q3: Can I use Phenothiazine (PTZ) instead of MEHQ?

Answer: Yes, and it is often safer for strict anaerobic conditions.

  • MEHQ: Requires Oxygen.[1][2] Best for aerobic/open conditions.

  • Phenothiazine: Works in the absence of Oxygen.[3] If you must run this reaction under strict Nitrogen (e.g., if the amine is extremely air-sensitive), add 100-500 ppm Phenothiazine to the reaction mixture.

Q4: The reaction is too slow. Can I heat it?

Answer: Proceed with extreme caution.

  • Risk: Heating >

    
     significantly increases the risk of polymerization and the "Retro-Michael" reaction (reversibility).
    
  • Better Approach: Use a catalyst. Adding 5-10 mol% of Acetic Acid or Water can accelerate the proton transfer step without heating.

Safety & Storage Data

Acrylonitrile Hazards[1][4][5][6][7][8][9]
  • Toxicity: High. Metabolizes to Cyanide. Handle in a fume hood.

  • Flash Point:

    
     (Highly Flammable).
    
  • Polymerization: Exothermic and explosive in closed vessels.

Inhibitor Comparison Table
InhibitorMechanismRequirementBest Application
MEHQ (Monomethyl ether hydroquinone)Radical ScavengerRequires Dissolved Oxygen Storage, Aerobic Reactions
PTZ (Phenothiazine)Radical ScavengerAnaerobic (No O2 needed)Distillation, Inert Atmosphere
TBC (tert-Butylcatechol)Radical ScavengerRequires OxygenStyrene/Butadiene systems

References

  • Organic Syntheses, Coll. Vol. 3, p. 93 (1955); Vol. 27, p. 3 (1947).

    
    -Aminopropionitrile.[4] Link
    
  • PubChem Compound Summary . Acrylonitrile (CID 7855) - Safety and Hazards. Link

  • MilliporeSigma Technical Bulletin . Inhibitors and Stabilizers for Acrylic Monomers. Link

  • Ganachaud, F., et al. (2017).[5][6] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. Link

  • IARC Monographs . Acrylonitrile.[1][7][8][9][10][4] World Health Organization. Link

Sources

Troubleshooting

Removal of unreacted starting materials from 3-(Cyclooctylamino)propionitrile

Ticket ID: #PUR-3092 Topic: Removal of unreacted starting materials from aza-Michael adducts Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 3-(cyclooctylamino)propionitr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3092 Topic: Removal of unreacted starting materials from aza-Michael adducts Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-(cyclooctylamino)propionitrile via the aza-Michael addition of cyclooctylamine to acrylonitrile often yields a crude mixture containing three distinct impurities:

  • Residual Acrylonitrile: Volatile, toxic, and prone to polymerization.

  • Unreacted Cyclooctylamine: High-boiling primary amine (

    
    ), difficult to separate by standard flash chromatography due to tailing.
    
  • Bis-adduct (Tertiary Amine): 3,3'-(cyclooctylimino)dipropionitrile, formed by over-alkylation.

This guide provides three validated workflows for purification, ranked by scale and required purity.

Module 1: The Volatile Offender (Acrylonitrile Removal)

Issue: Residual acrylonitrile is a Michael acceptor and a potent neurotoxin. It must be removed quantitatively before attempting amine separation to prevent polymerization or further alkylation during heating.

Protocol:

  • Quench: Do not add water immediately if using a Lewis acid catalyst. If uncatalyzed, proceed directly.

  • Evaporation: Use a rotary evaporator with a bath temperature of

    
     .
    
  • Azeotropic Strip: Add a small volume of toluene or ethanol and re-evaporate. This helps drag out trace acrylonitrile via azeotrope formation.

  • Verification: Check

    
     NMR. Look for the disappearance of vinyl protons (
    
    
    
    5.6–6.4 ppm).

Safety Alert: Acrylonitrile is volatile and carcinogenic. All evaporation must be vented into a functioning fume hood or trapped in a


 cold trap.

Module 2: The Primary Amine Challenge (Cyclooctylamine Removal)

This is the most common bottleneck. The boiling point of cyclooctylamine (


) is high enough to make simple evaporation impossible, yet close enough to the product to complicate distillation.
Method A: The "pKa Swing" Extraction (Best for <5g scale)

Scientific Logic: The product is a


-aminonitrile. The nitrile group is electron-withdrawing, which significantly lowers the basicity of the secondary amine nitrogen compared to the unreacted primary alkyl amine.
  • Cyclooctylamine pKa:

    
     (Stronger Base)
    
  • Product pKa:

    
     (Weaker Base due to inductive effect of 
    
    
    
    )

Workflow:

  • Dissolve: Take crude oil in Ethyl Acetate (EtOAc).

  • Acid Wash (Total): Wash with

    
    . Both amines go into the aqueous layer. Discard organic layer (removes non-basic impurities).
    
  • pH Adjustment (The Critical Step):

    • Cool the aqueous layer to

      
      .
      
    • Slowly add

      
       while monitoring with a pH meter.
      
    • Target pH: Adjust to pH 8.5 – 9.0 .

  • Selective Extraction: Extract the aqueous layer with EtOAc

    
    .
    
    • At pH 9.0: The Product (pKa

      
      ) is largely deprotonated (neutral) and moves to the organic layer.
      
    • At pH 9.0: The Cyclooctylamine (pKa

      
      ) is still largely protonated (charged) and stays in the water.
      
  • Dry & Concentrate: Dry organic layer over

    
     and evaporate.
    
Method B: Chemoselective Scavenging (Best for High Purity)

Scientific Logic: Transform the difficult-to-separate primary amine into a highly polar or solid species that is easily removed, while leaving the secondary amine product untouched.

Reagents:

  • Option 1 (Solid Phase): Isocyanate-functionalized silica or polystyrene resin.

  • Option 2 (Solution Phase): Phthalic anhydride or 4-Chlorobenzaldehyde.

Protocol (Phthalic Anhydride Method):

  • Dissolve crude mixture in Toluene.

  • Add 0.5 – 1.0 equivalents (relative to unreacted cyclooctylamine, estimated by NMR) of Phthalic Anhydride .

  • Reflux for 1 hour.

    • Mechanism:[1][2][3][4][5][6] Phthalic anhydride reacts selectively with the primary amine to form a phthalamic acid (polar) or phthalimide (neutral but high MW). It reacts much slower with the sterically hindered secondary amine product.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       . The phthalamic acid byproduct is converted to a salt and washes away.
      
    • The secondary amine product remains in the toluene layer.

Method C: Vacuum Distillation (Best for >20g Scale)

Scientific Logic: Exploits the boiling point gap.

  • Cyclooctylamine:

    
     (Atmospheric) / 
    
    
    
    at 10 mmHg.
  • Product: Estimated

    
     (Atmospheric) / 
    
    
    
    at 1 mmHg.

Protocol:

  • Use a short-path distillation head.

  • Apply high vacuum (

    
     is ideal).
    
  • Fraction 1: Collect distillate up to

    
     (Residual cyclooctylamine).
    
  • Fraction 2: Product fraction (likely

    
    ).
    

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct purification protocol based on your specific constraints.

PurificationWorkflow Start Crude Reaction Mixture (Product + Cyclooctylamine + Acrylonitrile) Step1 Step 1: Rotary Evaporation (Remove Acrylonitrile) Start->Step1 Decision Scale of Reaction? Step1->Decision PathSmall Small Scale (<5g) Decision->PathSmall < 5g PathLarge Large Scale (>20g) Decision->PathLarge > 20g MethodA Method A: pKa Swing Extraction (pH 8.5 - 9.0) PathSmall->MethodA Standard Purity MethodB Method B: Scavenging (Phthalic Anhydride) PathSmall->MethodB Ultra-High Purity MethodC Method C: Vacuum Distillation (<1 mmHg) PathLarge->MethodC Check QC Check (NMR/GC) MethodA->Check MethodB->Check MethodC->Check

Caption: Decision matrix for removing cyclooctylamine based on reaction scale and purity requirements.

Troubleshooting & FAQ

Q1: I tried chromatography, but my amine is streaking (tailing) badly on the column. Why?

A: Amines interact strongly with the acidic silanol groups (


) on silica gel.
Fix: 
  • Pre-treat Silica: Slurry your silica in mobile phase containing 1% Triethylamine (TEA) before packing.

  • Mobile Phase Modifier: Add 1% TEA or 1%

    
     to your eluent (e.g., DCM:MeOH:
    
    
    
    95:4:1).
  • Switch Phase: Use Amine-functionalized silica cartridges if using automated flash systems.

Q2: How do I calculate the yield if I suspect residual solvent?

A: Use Quantitative NMR (qNMR).

  • Weigh exactly

    
     of your product.
    
  • Add exactly

    
     of an internal standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene).
    
  • Dissolve in

    
    .
    
  • Integrate the product signal against the standard's signal.

  • Formula:

    
    
    
Q3: Can I use benzaldehyde to scavenge the amine?

A: Yes. Benzaldehyde reacts with primary amines to form Schiff bases (imines).

  • Advantage: The imine is much less polar than the amine, making it easy to separate by silica chromatography (the imine moves fast, the secondary amine product moves slower).

  • Disadvantage: The reaction is reversible if water is present.[7]

Summary Data Table: Impurity Profiles

ComponentBoiling PointpKa (Approx)Removal Strategy
Acrylonitrile

N/ARotary Evaporation (

)
Cyclooctylamine


Distillation / Scavenging / pH Extraction
Product


Retained in Organic Layer at pH 9
Bis-Adduct Very High

Chromatography (elutes first)

References

  • Aza-Michael Addition Overview

    • Rulev, A. Y. (2017). "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." ResearchGate.

  • Amine Scavenging Protocols

    • Parlow, J. J., et al. (2025). "Covalent Scavengers for Primary and Secondary Amines."[8][9] Thieme Connect.

  • Physical Properties of Cyclooctylamine

    • Sigma-Aldrich Technical Data.[10] "Cyclooctylamine 97% Properties."

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(Cyclooctylamino)propionitrile

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Process Optimization for Aza-Michael Addition Scale-Up Executive Technical Overview The synthesis of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Process Optimization for Aza-Michael Addition Scale-Up

Executive Technical Overview

The synthesis of 3-(Cyclooctylamino)propionitrile relies on the aza-Michael addition (conjugate addition) of cyclooctylamine (Michael donor) to acrylonitrile (Michael acceptor). While theoretically straightforward, scaling this reaction from gram to kilogram quantities introduces non-linear thermodynamic and kinetic risks.

The Core Tension: The cyclooctyl ring introduces significant steric hindrance , slowing the nucleophilic attack compared to linear amines. To compensate, operators often increase temperature or concentration, which inadvertently triggers the primary failure mode: Acrylonitrile polymerization and runaway exotherms .

This guide addresses the three critical pillars of scale-up: Selectivity Control (Mono- vs. Bis-addition) , Exotherm Management , and Purification Integrity .

Reaction Mechanism & Selectivity Logic

Understanding the pathway is essential for troubleshooting. The reaction proceeds through a zwitterionic intermediate.

Diagram 1: Reaction Pathway & Impurity Formation

ReactionPathway Start Cyclooctylamine (Primary Amine) Intermediate Zwitterionic Intermediate Start->Intermediate Nucleophilic Attack (Rate Limiting Step) Acrylo Acrylonitrile (Michael Acceptor) Acrylo->Intermediate Polymer Polyacrylonitrile (Exothermic Runaway) Acrylo->Polymer Radical Polymerization (Lack of Inhibitor/High T) Product 3-(Cyclooctylamino)propionitrile (Target Mono-Adduct) Intermediate->Product Proton Transfer BisImpurity Bis-Adduct Impurity (Over-alkylation) Product->BisImpurity + Excess Acrylonitrile (High Temp/Conc.)

Figure 1: The reaction pathway highlights the competition between the desired mono-addition, the parasitic bis-addition, and the dangerous polymerization of acrylonitrile.

Critical Operating Procedures (SOPs)

Protocol A: Exotherm-Controlled Addition (The "Dosing" Method)

Why: Dumping acrylonitrile into the amine causes a massive concentration spike, favoring polymerization and bis-adduct formation.

  • Reactor Setup: Charge the reactor with Cyclooctylamine (1.05 - 1.1 equiv) .

    • Note: A slight excess of amine suppresses bis-addition by statistically favoring the primary amine attack.

  • Solvent: Use Methanol (MeOH) or Ethanol (EtOH) (2–3 volumes).

    • Mechanism:[1][2][3][4] Protic solvents stabilize the zwitterionic intermediate via hydrogen bonding, accelerating the reaction rate without requiring excessive heat [1].

  • Inhibitor Check: Ensure Acrylonitrile contains 35–45 ppm MEHQ (Monomethyl ether of hydroquinone). If distilled freshly, re-add inhibitor immediately.

  • Controlled Addition:

    • Cool the amine solution to 0–5°C .

    • Add Acrylonitrile (1.0 equiv) dropwise over 2–4 hours.

    • CRITICAL: Maintain internal temperature < 30°C during addition.

  • Post-Reaction: Allow to warm to room temperature. Stir for 12–24 hours. Monitor by GC-MS or TLC.

Troubleshooting Guide & FAQs

Category 1: Reaction Stalls & Kinetics

Q: The reaction is stuck at 60% conversion after 24 hours. Should I add more acrylonitrile? A: Do NOT add more acrylonitrile yet.

  • Diagnosis: The steric bulk of the cyclooctyl group retards the reaction. Adding excess acrylonitrile increases the risk of polymerization and difficult purification later.

  • Solution:

    • Catalysis: Add a mild Lewis Acid catalyst. Ytterbium Triflate [Yb(OTf)₃] (1–2 mol%) or Glacial Acetic Acid (10 mol%) are proven to accelerate aza-Michael additions of sterically hindered amines [2].

    • Temperature: Gently heat to 40–50°C. Warning: Do not exceed 60°C without strict reflux control, as the retro-Michael reaction (decomposition) can occur.

Q: Why is my reaction mixture turning yellow/orange? A: This indicates polymerization of acrylonitrile or oxidation of the amine.

  • Immediate Action: Check the temperature history. If it spiked, you have oligomers.

  • Prevention: Ensure oxygen is present! MEHQ inhibitor requires dissolved oxygen to function. Do not purge the acrylonitrile feed vessel with pure nitrogen; use lean air (approx 5-10% O2) if strict inerting is required for the amine, but usually, a standard headspace is safer for the inhibitor [3].

Category 2: Impurity Profile (Bis-Adduct)

Q: I see a significant peak at M+53 (relative to product) in LC-MS. What is it? A: This is the Bis-adduct (tertiary amine).[5]

  • Cause: Localized high concentration of acrylonitrile. This happens if stirring is inefficient during addition or if acrylonitrile is added too fast.

  • Remediation: The bis-adduct is difficult to separate by distillation due to boiling point proximity. You may need column chromatography (Silica, Hexane/EtOAc gradient) or acid-base extraction (the basicity difference between secondary and tertiary amines is slight, but the lipophilicity differs).

Category 3: Scale-Up Safety

Q: Can I run this solvent-free (Neat) to maximize throughput? A: Highly discouraged for >100g scales.

  • Risk: The reaction is exothermic.[6][7] Without solvent to act as a heat sink, the adiabatic temperature rise can trigger the explosive polymerization of acrylonitrile [4].

  • Compromise: If you must reduce solvent, use Water as a catalyst/solvent. Water accelerates the reaction significantly due to hydrophobic effects and hydrogen bonding, often allowing for lower temperatures [5].

Scale-Up Workflow & Safety Gates

Diagram 2: Process Flow with Safety Interlocks

ScaleUpProcess RawMat Raw Material QC (Check MEHQ in Acrylonitrile) ReactorPrep Reactor Prep (N2 purge, Cooling Jacket) RawMat->ReactorPrep Addition Controlled Addition (T < 30°C, Slow Feed) ReactorPrep->Addition Gate1 Safety Gate: Temp > 45°C? Addition->Gate1 Reaction Reaction Phase (20-50°C, 12-24h) Gate1->Reaction NO (Stable) Stop EMERGENCY STOP (Crash Cool / Quench) Gate1->Stop YES (Runaway Risk) Workup Workup (Vac Distillation) Reaction->Workup

Figure 2: Operational workflow emphasizing the critical temperature safety gate during the addition phase.

Data Summary: Solvent & Catalyst Effects

ParameterProtic Solvent (MeOH/H2O)Aprotic Solvent (DMF/DMSO)Solvent-Free (Neat)
Reaction Rate High (H-bonding activation)ModerateSlow (unless heated)
Exotherm Risk Low (Heat sink available)ModerateCritical/High
Workup Easy (Evaporation)Difficult (High BP)Direct Distillation
Recommendation Preferred for Scale-up Avoid if possibleSmall scale only (<50g)

References

  • Roy, D., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Retrieved February 2, 2026, from [Link]

  • INEOS Group. (n.d.). Acrylonitrile Safe Storage and Handling Guide. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (1947). β-Aminopropionitrile and bis-(β-cyanoethyl)-amine. Org. Synth. 1947, 27, 3. Retrieved February 2, 2026, from [Link]

  • Mishra, S., et al. (2019). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Decomposition pathways of 3-(Cyclooctylamino)propionitrile under acidic/basic conditions

[1] Welcome to the Technical Support Center Subject: 3-(Cyclooctylamino)propionitrile (CAS: 29504-89-0) Classification: -Aminonitrile / Michael Adduct Support Tier: Level 3 (Senior Application Scientist)[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Center

Subject: 3-(Cyclooctylamino)propionitrile (CAS: 29504-89-0) Classification:


-Aminonitrile / Michael Adduct
Support Tier:  Level 3 (Senior Application Scientist)[1]
Executive Summary

This guide addresses the stability profile of 3-(Cyclooctylamino)propionitrile.[1] As a secondary


-aminonitrile, this molecule exists in a delicate thermodynamic equilibrium.[1] Its decomposition is not random; it follows two distinct, condition-dependent pathways: Retro-Michael Addition  (under basic/neutral conditions) and Nitrile Hydrolysis  (under acidic/basic conditions).[1]

Understanding these pathways is critical for process optimization, particularly when attempting to derivatize the nitrile group without cleaving the amine.

Part 1: The Decomposition Landscape

The stability of 3-(Cyclooctylamino)propionitrile is governed by its identity as a Michael Adduct .[1] It is formed by the addition of cyclooctylamine to acrylonitrile. Under stress, it seeks to revert to these precursors.[1]

Pathway A: Basic Conditions (The "Retro-Michael" Danger)

In basic media (pH > 8) or under thermal stress, the amine is unprotonated (nucleophilic). The base can abstract a proton from the


-carbon (relative to the nitrile), triggering the elimination of the amine.
  • Mechanism: Retro-Aza-Michael Addition.

  • Result: Complete fragmentation of the molecule.

  • Observation: Appearance of Cyclooctylamine and Acrylonitrile (or acrylonitrile polymers).[1]

Pathway B: Acidic Conditions (Stabilization & Hydrolysis)

In acidic media (pH < 4), the secondary amine is protonated to form an ammonium salt (


).
  • Stabilization: The ammonium group is not a nucleophile and cannot leave easily; this effectively "locks" the Michael adduct, preventing the Retro-Michael decomposition described above.

  • Decomposition: While the carbon skeleton is stable, the nitrile group (

    
    ) is susceptible to acid-catalyzed hydrolysis, first to the Amide , then to the Carboxylic Acid .
    
Part 2: Visualizing the Pathways

The following diagram maps the divergent fates of the molecule based on pH environment.

DecompositionPathways Start 3-(Cyclooctylamino) propionitrile Salt Ammonium Salt (Stable Skeleton) Start->Salt  Acid (pH < 4) (Protonation) Retro Retro-Michael Fragmentation Start->Retro  Base (pH > 8) or Heat Amide Intermediate Amide Salt->Amide  H2O / Heat AcidProd 3-(Cyclooctylamino) propionic Acid Amide->AcidProd  H2O / Heat++ Fragments Cyclooctylamine + Acrylonitrile Retro->Fragments  Elimination

Figure 1: Divergent decomposition pathways. Acidic conditions stabilize the skeleton but hydrolyze the nitrile. Basic conditions trigger skeletal fragmentation.[1]

Part 3: Troubleshooting & Diagnostics

Use this module to diagnose the specific degradation occurring in your reactor.[1]

Scenario 1: "I am losing product mass, and the NMR shows distinct new peaks."

Diagnosis: Retro-Michael Decomposition.[1] This is common during basic workups or distillation of the free base.

ObservationCauseCorrective Action
Smell of Acrylonitrile Retro-Michael reaction released volatile acrylonitrile.[1]Stop Heating. Lower pH immediately to < 4 using dilute HCl to protonate the amine.[1]
Cyclooctylamine in NMR The C-N bond has cleaved.[1]Avoid aqueous base.[1] Use non-nucleophilic bases (e.g., DIPEA) only if necessary, and keep T < 0°C.
Polymer/Gunk formation Acrylonitrile byproduct polymerized.[1]Add radical inhibitor (e.g., BHT) if basic conditions are unavoidable.[1]
Scenario 2: "My product mass is stable, but the CN peak (IR/NMR) is disappearing."

Diagnosis: Nitrile Hydrolysis.[1] This occurs in aqueous acids or prolonged exposure to moisture.[1]

ObservationCauseCorrective Action
New Carbonyl Peak (1680 cm⁻¹) Hydrolysis to Amide (

).
Reduce water content.[1] Switch to anhydrous acid sources (e.g., HCl in Dioxane).[1]
New Carbonyl Peak (1710 cm⁻¹) Hydrolysis to Acid (

).[1]
Lower reaction temperature.[1] Ensure reaction time is minimized.
Ammonium Salt Precipitate Protonation of the amine (Not decomposition).This is desired for storage.[1] Filter and dry the salt; it is the most stable form.
Part 4: Experimental Protocols
Protocol A: Stabilizing the Compound for Storage

The free base is unstable. Convert to the Hydrochloride salt for long-term stability.

  • Dissolution: Dissolve 10 mmol of 3-(Cyclooctylamino)propionitrile in 20 mL of anhydrous Diethyl Ether or MTBE. Cool to 0°C.[1]

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Do not use aqueous HCl to avoid hydrolysis.

  • Precipitation: A white solid (the hydrochloride salt) will precipitate immediately.[1]

  • Isolation: Filter under Argon. Wash with cold ether.[1]

  • Storage: Store at -20°C under inert atmosphere.

    • Why this works: Protonation prevents the lone pair on nitrogen from initiating the Retro-Michael elimination [1].

Protocol B: Controlled Hydrolysis (If the Acid is the Target)

If your goal is to make the amino-acid derivative, follow this to avoid the Retro-Michael side reaction.

  • Setup: Charge vessel with 6M HCl (aq).

  • Addition: Add 3-(Cyclooctylamino)propionitrile slowly at Room Temperature.

    • Note: The amine protonates instantly, locking the skeleton.

  • Heating: Heat to reflux (approx. 100°C) for 4-6 hours.

    • Mechanism:[1][2][3][4][5] The harsh conditions drive the nitrile

      
       amide 
      
      
      
      acid conversion. The acidic environment ensures the amine cannot eliminate [2].
  • Workup: Evaporate water in vacuo. Do not basify to extract, or you risk Retro-Michael degradation of the product. Isolate as the hydrochloride salt.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I distill 3-(Cyclooctylamino)propionitrile to purify it? A: Risky. Distillation requires heat, which promotes the Retro-Michael equilibrium.[1] If you must distill, use high vacuum (< 1 mbar) to keep the temperature below 60°C. If the pot residue turns into a gel, you have polymerized the generated acrylonitrile [3].

Q2: I tried to saponify the nitrile using NaOH, but yield was <10%. Why? A: Standard base hydrolysis (NaOH/H2O) is fatal for this molecule.[1] The hydroxide ion catalyzes the Retro-Michael elimination faster than it hydrolyzes the nitrile. You likely isolated Cyclooctylamine and sodium acrylate (or polyacrylate).[1] Acidic hydrolysis (Protocol B) is the only viable route to the acid [4].

Q3: Why is the HCl salt hygroscopic? A: Ammonium salts of secondary amines are polar and prone to absorbing moisture. If wet, the local acidity in the crystal lattice can catalyze slow hydrolysis of the nitrile to the amide over months. Store in a desiccator.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Conjugate Addition and Elimination). [1]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides and Nitriles. [Link]

  • ResearchGate. (2025).[1] Mechanism of Retro-Michael Instability. [Link]

  • Chemistry Steps. (2023). Mechanism of Nitrile Hydrolysis in Acid and Base. [Link]

Sources

Optimization

Troubleshooting low purity of synthesized 3-(Cyclooctylamino)propionitrile

Technical Support Center: 3-(Cycloo-ctylamino)propionitrile Synthesis Welcome to the technical support guide for the synthesis of 3-(Cyclooctylamino)propionitrile. This document provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Cycloo-ctylamino)propionitrile Synthesis

Welcome to the technical support guide for the synthesis of 3-(Cyclooctylamino)propionitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low purity in this specific synthesis. The guidance is structured to address problems from a mechanistic perspective, ensuring a fundamental understanding of the underlying chemistry.

I. Reaction Overview and Mechanism

The synthesis of 3-(Cyclooctylamino)propionitrile is typically achieved through aza-Michael addition, a conjugate addition of cyclooctylamine to acrylonitrile. This reaction is valued for its atom economy and straightforward execution.

The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. The reaction can be self-catalyzed or promoted by a base or acid catalyst.

Core Reaction Scheme:
  • Nucleophile: Cyclooctylamine

  • Michael Acceptor: Acrylonitrile

  • Product: 3-(Cyclooctylamino)propionitrile

II. Troubleshooting Low Purity: A Question & Answer Guide

Low purity is a frequent challenge in organic synthesis. This section addresses common issues encountered during the synthesis of 3-(Cyclooctylamino)propionitrile in a practical, Q&A format.

Q1: My final product is contaminated with unreacted cyclooctylamine and acrylonitrile. What are the likely causes and how can I fix this?

A1: Root Cause Analysis & Troubleshooting Steps

The presence of starting materials in your final product points to an incomplete reaction. Several factors can contribute to this issue:

  • Insufficient Reaction Time or Temperature: The aza-Michael addition, while often efficient, may require sufficient time and thermal energy to proceed to completion.

  • Suboptimal Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant might not drive the reaction to completion if other factors are limiting.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.

Troubleshooting Protocol:

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time until the starting materials are consumed.

  • Adjust Stoichiometry: While a 1:1 molar ratio is theoretically sound, a slight excess (1.1-1.2 equivalents) of acrylonitrile can sometimes be used to ensure the complete consumption of the more valuable cyclooctylamine. However, be mindful that excess acrylonitrile can lead to side reactions.

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. A modest increase to 40-60 °C is a good starting point.[1] High temperatures, however, can promote polymerization of acrylonitrile.[2]

  • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: Identifying and Mitigating Side Reactions

A common byproduct in this reaction is the formation of a bis-adduct, where a second molecule of acrylonitrile reacts with the secondary amine of the desired product, 3-(Cyclooctylamino)propionitrile. This results in the formation of N-cyclooctyl-bis(2-cyanoethyl)amine. Another possibility is the polymerization of acrylonitrile, which can be initiated by basic conditions or heat.

Preventative Measures:

  • Control Stoichiometry: Use a stoichiometric or slight excess of cyclooctylamine relative to acrylonitrile. This minimizes the availability of acrylonitrile to react with the product.

  • Slow Addition of Acrylonitrile: Adding the acrylonitrile dropwise to the cyclooctylamine can help maintain a low concentration of the Michael acceptor, favoring the formation of the mono-adduct.

  • Moderate Reaction Temperature: Avoid excessive heating, as this can accelerate the rate of the second Michael addition and promote acrylonitrile polymerization.

  • Consider a Solvent: While the reaction can be run neat, using a polar aprotic solvent like acetonitrile or isopropanol can help to better control the reaction concentration and temperature.

Q3: My purified product has a yellowish tint and the yield is lower than expected. What could be the cause?

A3: Addressing Product Degradation and Purification Issues

A yellowish coloration can indicate the presence of impurities arising from the degradation of starting materials or the product, or the formation of polymeric materials. Lower than expected yields can be due to incomplete reaction, side product formation, or losses during the workup and purification steps.

Troubleshooting the Workup and Purification:

  • Acrylonitrile Quality: Ensure you are using fresh, inhibitor-free acrylonitrile. Old or improperly stored acrylonitrile can contain polymers that can contaminate the product.

  • Workup Procedure: The workup should be designed to effectively remove unreacted starting materials and any catalyst used. A simple aqueous wash can remove water-soluble components.

  • Purification Method:

    • Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification.

    • Column Chromatography: For smaller scale reactions or if the product is not suitable for distillation, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.

    • Acid-Base Extraction: The basicity of the secondary amine in the product allows for an acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

III. Experimental Protocols and Data

Standard Synthesis Protocol for 3-(Cyclooctylamino)propionitrile

Safety Note: Acrylonitrile is toxic and flammable. All operations should be performed in a well-ventilated fume hood.[3]

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclooctylamine (1.0 eq).

  • Begin stirring and slowly add acrylonitrile (1.05 eq) dropwise over 15-20 minutes. An ice bath can be used to control the initial exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC until the cyclooctylamine is consumed.

  • Remove any excess acrylonitrile under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale
Cyclooctylamine:Acrylonitrile (molar ratio) 1 : 1.05A slight excess of acrylonitrile ensures complete consumption of the amine.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions like polymerization.
Solvent Neat or AcetonitrileNeat is often sufficient; a solvent can help with temperature control.
Typical Yield > 85%Dependent on purity of reagents and reaction conditions.
Purity (post-purification) > 98%Achievable with proper purification techniques.

IV. Visualizing the Process

Reaction Pathway and Potential Side Products

reaction_pathway Cyclooctylamine Cyclooctylamine Product 3-(Cyclooctylamino)propionitrile Cyclooctylamine->Product Aza-Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product Aza-Michael Addition Side_Product N-cyclooctyl-bis(2-cyanoethyl)amine Acrylonitrile->Side_Product Second Michael Addition Polymer Poly(acrylonitrile) Acrylonitrile->Polymer Polymerization Product->Side_Product Second Michael Addition

Caption: Reaction scheme for the synthesis of 3-(Cyclooctylamino)propionitrile and potential side reactions.

Troubleshooting Workflow for Low Purity

troubleshooting_workflow Start Low Purity Observed Analysis Analyze Impurity Profile (NMR, GC-MS) Start->Analysis Unreacted_SM Unreacted Starting Materials? Analysis->Unreacted_SM High_MW High MW Byproduct? Unreacted_SM->High_MW No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Conditions Yes Discoloration Discoloration? High_MW->Discoloration No Control_Stoich Control Stoichiometry & Acrylonitrile Addition High_MW->Control_Stoich Yes Improve_Purification Improve Workup & Purification Discoloration->Improve_Purification Yes Check_Reagents Check Reagent Quality Discoloration->Check_Reagents Also consider End High Purity Product Optimize_Conditions->End Control_Stoich->End Improve_Purification->Check_Reagents Improve_Purification->End Check_Reagents->End

Caption: A decision tree for troubleshooting low purity in the synthesis of 3-(Cyclooctylamino)propionitrile.

V. References

  • ResearchGate. (n.d.). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Propionitrile. Retrieved from [Link]

  • Google Patents. (1994, August 2). US5334745A - Preparation of 3-aminopropionitriles. Retrieved from

  • PubChem. (n.d.). 3-(Octylamino)propiononitrile. Retrieved from [Link]

  • Organic Syntheses. (1947). β-AMINOPROPIONITRILE and bis-(β-CYANOETHYL)-AMINE. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylamino)propionitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]

  • Google Patents. (1965, August 31). US3203975A - Purification of acetronitrile and propionitrile. Retrieved from

  • National Center for Biotechnology Information. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8). Retrieved from [Link]

  • The Engineering ToolBox. (n.d.). Propionitrile (C3H5N) properties. Retrieved from [Link]

  • ResearchGate. (2014). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzylamino)propionitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(cyclooctylamino)propionitrile (C11H20N2). Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for the synthesis of 3-(Cyclooctylamino)propionitrile

Welcome to the technical support center for the synthesis of 3-(cyclooctylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(cyclooctylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific cyanoethylation reaction. Our goal is to empower you with the knowledge to navigate experimental challenges and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of 3-(cyclooctylamino)propionitrile is primarily achieved through the cyanoethylation of cyclooctylamine with acrylonitrile. This reaction is a classic example of a Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.[1] While the reaction can sometimes proceed without a catalyst, employing one is often crucial for achieving high yield and selectivity, and for minimizing the formation of byproducts.[2]

The choice of catalyst and reaction conditions are paramount for the success of this synthesis. This guide will walk you through catalyst selection, provide a general experimental protocol, and offer solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of 3-(cyclooctylamino)propionitrile:

Q1: What is the most common side product in this reaction and how can I minimize it?

A1: The most common side product is the dicyanoethylated species, N,N-bis(2-cyanoethyl)cyclooctylamine. This occurs when a second molecule of acrylonitrile reacts with the product, 3-(cyclooctylamino)propionitrile. To minimize its formation, you can:

  • Use a molar excess of cyclooctylamine relative to acrylonitrile. This shifts the equilibrium towards the mono-adduct. A starting point is a 1.5 to 2-fold molar excess of the amine.

  • Control the reaction temperature. Higher temperatures can sometimes favor the formation of the di-adduct.

  • Choose a selective catalyst. Some catalysts can sterically hinder the formation of the bulkier di-adduct.[3]

Q2: Can I run this reaction without a catalyst?

A2: Primary aliphatic amines like cyclooctylamine can react with acrylonitrile without a catalyst to give good yields of the corresponding aminopropionitriles.[2] However, the reaction may be slower, require higher temperatures, and could lead to a less favorable product distribution (i.e., more dicyanoethylation). A catalyst is generally recommended for improved efficiency and selectivity.

Q3: My reaction is turning viscous and forming a solid. What is happening?

A3: This is likely due to the polymerization of acrylonitrile. This can be triggered by:

  • High reaction temperatures. The reaction is often exothermic, and inadequate temperature control can lead to runaway polymerization.[4]

  • Presence of strong bases or impurities. These can initiate anionic polymerization of acrylonitrile.

  • Incorrect catalyst. Some catalysts may also promote polymerization.

To prevent this, ensure gradual addition of acrylonitrile, maintain strict temperature control with a cooling bath, and use purified reagents and an appropriate catalyst.

Q4: What are the key safety precautions for this reaction?

A4: Acrylonitrile is a toxic and flammable liquid.[5] It is harmful if swallowed, inhaled, or in contact with skin.[6] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Have an appropriate quenching agent and spill kit readily available.

Catalyst Selection Workflow

Choosing the right catalyst is critical for a successful synthesis. The following workflow and diagram illustrate a logical approach to catalyst selection for the cyanoethylation of cyclooctylamine.

CatalystSelection Start Start: Catalyst Selection for 3-(Cyclooctylamino)propionitrile Synthesis Initial_Consideration Initial Consideration: Catalyst-Free vs. Catalyzed Reaction Start->Initial_Consideration Catalyst_Free Catalyst-Free Approach (Simpler, but potentially slower and less selective) Initial_Consideration->Catalyst_Free If simplicity is key Catalyzed Catalyzed Approach (Generally faster and more selective) Initial_Consideration->Catalyzed For optimal results Optimization Reaction Optimization (Temperature, Molar Ratio, Solvent) Catalyst_Free->Optimization Catalyst_Type Select Catalyst Type Catalyzed->Catalyst_Type Acidic Acidic Catalysts (e.g., Acetic Acid, Silica-Alumina) Catalyst_Type->Acidic Basic Basic Catalysts (e.g., KOH, NaOMe, Quaternary Ammonium Hydroxides) Catalyst_Type->Basic Heterogeneous Heterogeneous Catalysts (e.g., Alumina, Silica, Zeolites) Catalyst_Type->Heterogeneous Acidic->Optimization Basic->Optimization Heterogeneous->Optimization Analysis Analyze Results (Yield, Purity) Optimization->Analysis Decision Decision: Catalyst Performance Analysis->Decision Successful Successful Synthesis Decision->Successful High yield & purity Troubleshoot Troubleshoot (See Troubleshooting Guide) Decision->Troubleshoot Low yield or impurities Troubleshoot->Catalyst_Type Michael_Addition cluster_0 Michael Addition of Cyclooctylamine to Acrylonitrile Cyclooctylamine Cyclooctylamine (Nucleophile) Transition_State Nucleophilic Attack Cyclooctylamine->Transition_State Attacks β-carbon Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition_State Zwitterionic_Intermediate Zwitterionic Intermediate Transition_State->Zwitterionic_Intermediate Forms C-N bond Proton_Transfer Proton Transfer Zwitterionic_Intermediate->Proton_Transfer Product 3-(Cyclooctylamino)propionitrile Proton_Transfer->Product

Sources

Optimization

Technical Support Center: Identifying Impurities in 3-(Cyclooctylamino)propionitrile by NMR

< Welcome to the technical support center for the analysis of 3-(Cyclooctylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the analysis of 3-(Cyclooctylamino)propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR characterization of this compound and its related impurities. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Understanding the 1H NMR Spectrum of 3-(Cyclooctylamino)propionitrile

Q1: What are the expected 1H NMR signals for pure 3-(Cyclooctylamino)propionitrile?

Predicted 1H NMR Chemical Shifts (in CDCl3)

ProtonsMultiplicity (Predicted)Chemical Shift (ppm) (Predicted)Notes
-CH- (cyclooctyl, adjacent to NH)Multiplet~2.9 - 3.1This proton is deshielded by the adjacent nitrogen atom.
-CH2- (cyclooctyl)Multiplet~1.4 - 1.8The numerous methylene protons of the cyclooctyl ring will likely result in a complex, overlapping multiplet.
-NH-Broad SingletVariable (typically 1.0 - 3.0)The chemical shift and appearance of this peak are highly dependent on solvent, concentration, and temperature. It can be confirmed by a D2O exchange experiment.[3]
-CH2- (adjacent to NH)Triplet~2.8 - 3.0Deshielded by the adjacent nitrogen.
-CH2- (adjacent to CN)Triplet~2.5 - 2.7Deshielded by the electron-withdrawing nitrile group.

These are estimated values and may vary based on experimental conditions.

Q2: My 1H NMR spectrum shows unexpected peaks. What are the likely culprits?

A2: The appearance of extraneous peaks in your NMR spectrum is a common issue.[4] These can arise from several sources, including residual solvents, starting materials, reaction byproducts, or degradation products. A systematic approach is crucial for accurate identification.[1]

Initial Troubleshooting Workflow

Caption: Initial troubleshooting workflow for unexpected NMR peaks.

Section 2: Common Impurities and Their Identification

Q3: What are the most common process-related impurities from the synthesis of 3-(Cyclooctylamino)propionitrile?

A3: 3-(Cyclooctylamino)propionitrile is typically synthesized via reductive amination of cyclooctanone with 3-aminopropionitrile, or by the Michael addition of cyclooctylamine to acrylonitrile. The impurities will therefore be highly dependent on the synthetic route.

Scenario 1: Reductive Amination Route

This route often employs reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][6]

  • Unreacted Starting Materials:

    • Cyclooctylamine: Look for a multiplet around 2.92 ppm and broad signals between 1.53-1.76 ppm in CDCl3.[7]

    • 3-Aminopropionitrile: Expect signals around 2.99 ppm (triplet) and 2.49 ppm (triplet) in CDCl3.[8]

  • Byproducts:

    • Dicyclooctylamine: The formation of a secondary amine from the self-condensation of cyclooctanone and subsequent reduction is possible, though likely a minor component. This would present with additional complex multiplets in the aliphatic region.

Scenario 2: Michael Addition Route

This involves the addition of cyclooctylamine to acrylonitrile.

  • Unreacted Starting Materials:

    • Cyclooctylamine: As above.

    • Acrylonitrile: This is a volatile compound, but if present, would show characteristic vinyl proton signals between 5.5 and 6.5 ppm.

  • Byproducts:

    • Bis-adduct: The product of the addition of two molecules of acrylonitrile to cyclooctylamine. This would lead to a more complex spectrum with a change in integration ratios.

Q4: I see peaks that don't correspond to starting materials or expected byproducts. What else could they be?

A4: Beyond the immediate reactants and products, other sources of contamination are common in a laboratory setting.

  • Residual Solvents: Always check for common laboratory solvents. Dichloromethane, ethyl acetate, acetone, and hexane are frequent offenders.[3] Extensive tables of solvent chemical shifts in various deuterated solvents are available and should be your first point of reference.[9]

  • "Grease": Broad, poorly defined peaks around 0.8-1.3 ppm are often indicative of hydrocarbon grease from glassware joints.

  • Water: A broad peak that can appear over a wide chemical shift range, but is often seen around 1.56 ppm in CDCl3. Its position is highly temperature-dependent.

1H NMR Chemical Shifts of Common Laboratory Solvents in CDCl3

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Ethyl Acetate2.05, 4.12, 1.26s, q, t
Hexane0.88, 1.26t, m
Toluene2.36, 7.17-7.29s, m

Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.

Section 3: Advanced Troubleshooting Techniques

Q5: The aliphatic region of my 1H NMR spectrum is a complex, overlapping mess. How can I resolve these signals?

A5: Signal overlap in the aliphatic region is a very common problem, especially with a cyclooctyl group.[3][10][11] When 1D 1H NMR is insufficient, several strategies can be employed.

Step-by-Step Protocol for Resolving Overlapping Signals:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts of your compound and the impurities, potentially resolving the overlap.[3]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution, especially if conformational isomers are present.[3]

  • Utilize 2D NMR: Two-dimensional NMR techniques are powerful tools for structure elucidation and resolving signal overlap.[12][13][14][15]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. This can help trace the connectivity within the cyclooctyl ring and the propionitrile chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is invaluable for assigning protons based on the more dispersed 13C spectrum.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can confirm the connectivity between the cyclooctyl and propionitrile fragments.

Logical Flow for Advanced Analysis

Sources

Troubleshooting

Overcoming poor solubility of 3-(Cyclooctylamino)propionitrile in reaction media

Introduction Welcome to the technical support guide for 3-(Cyclooctylamino)propionitrile (CAS No. 206559-53-7).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(Cyclooctylamino)propionitrile (CAS No. 206559-53-7). This document is intended for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in various reaction media. 3-(Cyclooctylamino)propionitrile is a bifunctional molecule, possessing a bulky, nonpolar cyclooctyl group and a more polar aminonitrile moiety. This amphipathic nature can lead to significant solubility hurdles in a wide range of common solvents.

This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols to help you achieve homogeneous reaction conditions and improve your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Cyclooctylamino)propionitrile not dissolving in my chosen reaction solvent?

A1: The solubility challenge stems from the molecule's dual chemical nature.

The structure of 3-(Cyclooctylamino)propionitrile contains two distinct regions with opposing polarity characteristics:

  • Nonpolar Region: The large C8 cyclooctyl ring is aliphatic and hydrophobic. It prefers to interact with nonpolar or weakly polar solvents (e.g., alkanes, toluene).

  • Polar Region: The aminonitrile group (-NHCH₂CH₂CN) contains nitrogen atoms and a nitrile group, which can participate in dipole-dipole interactions and hydrogen bonding. This part of the molecule prefers polar solvents (e.g., water, alcohols).

This mismatch means that neither purely nonpolar nor highly polar solvents are typically effective on their own. The principle of "like dissolves like" is key; a solvent or solvent system must be able to effectively solvate both the nonpolar and polar parts of the molecule simultaneously. A useful framework for understanding this is the Hansen Solubility Parameters (HSP), which breaks down solvency into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[1][2] For a solute to dissolve, its HSP values must be close to those of the solvent.

Q2: What are the best initial solvents to screen for dissolving 3-(Cyclooctylamino)propionitrile?

A2: Start with polar aprotic solvents and certain alcohols that offer a balance of properties.

Based on the molecule's structure, the most promising single solvents are those with moderate to high polarity and the ability to engage in various intermolecular interactions.

Recommended Starting Solvents for Screening:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] It is often referred to as a "universal solvent."[5]

  • N,N-Dimethylformamide (DMF): Another powerful polar aprotic solvent with a high dielectric constant, making it excellent for dissolving many organic compounds and facilitating polar reaction mechanisms.[5][6]

  • Acetonitrile (ACN): A polar aprotic solvent that is less polar than DMSO or DMF but is often a good starting point and is relatively easy to remove post-reaction.

  • Tetrahydrofuran (THF): A moderately polar ether that can solvate a range of compounds.

  • Isopropanol (IPA) or n-Butanol: Alcohols with longer alkyl chains than methanol or ethanol, providing a better balance of polar (hydroxyl group) and nonpolar (alkyl chain) character to solvate the target molecule.

A systematic screening approach is the most reliable way to identify a suitable solvent. See Protocol 1 for a detailed methodology.

Q3: My compound has low solubility even in the recommended solvents. What is the next step?

A3: Employ a co-solvent system to fine-tune the polarity of the reaction medium.

Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[7][8] By mixing two or more miscible solvents, you can create a medium with customized properties that better match the solubility requirements of your solute.[9]

Common Co-Solvent Strategies:

  • Toluene/IPA Mixture: Toluene can solvate the cyclooctyl group, while a small amount of isopropanol can interact with the aminonitrile moiety.

  • Dichloromethane (DCM)/Methanol Mixture: DCM is an excellent solvent for many organic compounds, and adding methanol can significantly increase the polarity to dissolve the more polar functional groups.

  • Acetonitrile/Water Mixture: For reactions compatible with water, a mixture with acetonitrile can be highly effective. The propionitrile parent compound has some water solubility, which this system leverages.[10]

  • PEG 400/Water: Polyethylene glycol 400 (PEG 400) is a non-volatile, biocompatible co-solvent that can dramatically increase the solubility of hydrophobic compounds in aqueous systems.[11]

The key is to systematically vary the ratio of the co-solvents to find the optimal composition for maximum solubility. See Protocol 2 for a guide on developing a co-solvent system.

Q4: Are there any advanced or non-conventional methods to try if standard solvents fail?

A4: Yes, techniques such as heating, pH adjustment, or the use of novel solvent systems can be effective.

If traditional solvent and co-solvent systems are insufficient, consider the following advanced approaches:

  • Thermal Enhancement: Gently heating the mixture can significantly increase solubility. However, you must first confirm the thermal stability of 3-(Cyclooctylamino)propionitrile and other reactants to avoid degradation.[12]

  • pH Adjustment: The secondary amine in the molecule (pKa estimated to be around 10-11, typical for secondary amines) can be protonated under acidic conditions to form a more soluble ammonium salt. If your reaction conditions tolerate an acidic pH, adding a small amount of an acid (e.g., HCl, acetic acid) could dramatically improve solubility in polar or aqueous media.

  • Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point far below that of the individual components.[13] They are considered green solvents and have remarkable properties for dissolving a wide range of compounds.[14][15] A common example is a mixture of choline chloride and glycerol.[13]

  • Microwave Irradiation: In some cases, using microwave-assisted synthesis can overcome solubility issues by rapidly heating the reaction mixture, leading to dissolution and accelerated reaction rates.[16][17]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol provides a step-by-step method to determine the approximate solubility of 3-(Cyclooctylamino)propionitrile in a range of solvents.

Materials:

  • 3-(Cyclooctylamino)propionitrile

  • Vials (e.g., 2 mL glass vials) with screw caps

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Selection of candidate solvents (see Q2)

Procedure:

  • Preparation: Accurately weigh 10 mg of 3-(Cyclooctylamino)propionitrile into a series of labeled vials.

  • Solvent Addition: Add 0.1 mL of the first solvent to the first vial. This creates an initial concentration of 100 mg/mL.

  • Agitation: Cap the vial securely and vortex vigorously for 2 minutes at room temperature. If a magnetic stirrer is available, add a micro-stir bar and stir for 30 minutes.

  • Observation: Visually inspect the vial against a dark background.

    • Completely Dissolved: If the solution is clear with no visible particles, the compound is soluble at ≥100 mg/mL.

    • Partially Dissolved/Insoluble: If solid particles remain, proceed to the next step.

  • Incremental Dilution: Add another 0.1 mL of the solvent to the vial (total volume 0.2 mL, concentration 50 mg/mL). Repeat step 3.

  • Repeat Dilution: Continue adding the solvent in 0.2 mL, 0.2 mL, and 0.4 mL increments (to reach concentrations of 25 mg/mL, 12.5 mg/mL, and ~6 mg/mL) until the solid is fully dissolved.

  • Record Results: Record the concentration at which the compound fully dissolves. Repeat this process for each candidate solvent.

  • Data Summary: Compile the results into a table for easy comparison.

Data Presentation Example:

SolventApprox. Solubility (mg/mL) @ 25°CObservations
DMSO>100Clear, colorless solution
DMF>100Clear, colorless solution
Acetonitrile~25Required significant agitation
Isopropanol~15Dissolved slowly
Toluene<5Insoluble
Water<1Insoluble
Protocol 2: Developing an Effective Co-Solvent System

This protocol describes how to systematically test binary solvent mixtures to find a ratio that enhances solubility.

Procedure:

  • Select a Pair: Choose a promising polar solvent (e.g., Acetonitrile) and a nonpolar or moderately polar solvent (e.g., Toluene) based on theoretical considerations.

  • Prepare Mixtures: In separate vials, prepare pre-mixed co-solvent systems at different volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Test Solubility: Using the method described in Protocol 1 , determine the approximate solubility of 3-(Cyclooctylamino)propionitrile in each of the prepared co-solvent mixtures.

  • Identify Optimum: Plot the solubility against the percentage of one of the co-solvents. The peak of this curve will indicate the optimal ratio for maximizing solubility.

  • Validate: Confirm that the optimal co-solvent system is compatible with your planned reaction conditions (e.g., temperature, reagents, catalysts).

Visualizations & Workflows

Troubleshooting Workflow for Solubility Issues

The following diagram outlines the logical progression for addressing solubility challenges with 3-(Cyclooctylamino)propionitrile.

Solubility_Troubleshooting cluster_start Initial State cluster_level1 Level 1: Single Solvent Screening cluster_level2 Level 2: Co-Solvent Systems cluster_level3 Level 3: Advanced Techniques cluster_end Resolution start Poor solubility of 3-(Cyclooctylamino)propionitrile screen Screen polar aprotic solvents (DMSO, DMF, ACN) and alcohols (IPA) (See Protocol 1) start->screen Start Here cosolvent Develop a binary co-solvent system (e.g., Toluene/IPA, ACN/Water) (See Protocol 2) screen->cosolvent If solubility is still insufficient end_node Homogeneous Reaction Mixture Achieved screen->end_node Success advanced Apply advanced methods: - Gentle Heating - pH Adjustment (Acidification) - Deep Eutectic Solvents (DES) cosolvent->advanced If co-solvents are ineffective or incompatible cosolvent->end_node Success advanced->end_node Success

Caption: A step-by-step decision tree for overcoming solubility issues.

References

  • Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8). Cheméo. Available from: [Link]

  • 3-(Cyclopropylamino)propionitrile | C6H10N2. PubChem. Available from: [Link]

  • 3-(Octylamino)propiononitrile | C11H22N2. PubChem. Available from: [Link]

  • Propionitrile. Wikipedia. Available from: [Link]

  • Dimethylformamide. Wikipedia. Available from: [Link]

  • Application of Deep-Eutectic Solvents in Green Organic Synthesis. ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Solubility Parameters: Theory and Application. American Institute for Conservation. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Dimethylformamide - Technical Data Sheet. Kian Resin Chemical Company. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Hansen Solubility Parameters. Hansen-Solubility. Available from: [Link]

  • Deep Eutectic Solvents (DESs) and Their Applications. Chemical Reviews. Available from: [Link]

  • The Role of Dimethyl Sulfoxide (DMSO) in Chemical Reactions. Oreate AI Blog. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Health Sciences. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Applications of Deep Eutectic Solvents in Sample Preparation and Extraction of Organic Molecules. MDPI. Available from: [Link]

  • Dimethyl sulfoxide. American Chemical Society. Available from: [Link]

  • Hansen solubility parameter. Wikipedia. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • N,N-Dimethylformamide. National Center for Biotechnology Information. Available from: [Link]

  • DMSO as solvent: Significance and symbolism. Wisdomlib. Available from: [Link]

  • Hansen Solubility Parameters. Kinam Park, Purdue University. Available from: [Link]

  • Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Royal Society of Chemistry. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • How to add an organic compound with very low water solubility in a liquid media? ResearchGate. Available from: [Link]

  • The Use of Deep Eutectic Solvents in Organic Synthesis. YouTube. Available from: [Link]

  • The Applications of DMSO: Reactions and Applications. ResearchGate. Available from: [Link]

  • N,N-DIMETHYLFORMAMIDE. Ataman Kimya. Available from: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available from: [Link]

  • Continuous process for the manufacture of 3-hydroxy propionitrile. Google Patents.
  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Wiley Online Library. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Quantitative HPLC-UV Method for 3-(Cyclooctylamino)propionitrile

This guide provides an in-depth, experience-driven approach to the validation of a quantitative analytical method for 3-(Cyclooctylamino)propionitrile, a novel compound with potential applications in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a quantitative analytical method for 3-(Cyclooctylamino)propionitrile, a novel compound with potential applications in pharmaceutical development. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method suitable for regulatory submission.

The validation of an analytical procedure is paramount to ensure that the method is fit for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[3][4][5] This guide is structured around the principles outlined in the ICH Q2(R1) guideline, providing a practical framework for its implementation.[4][6]

The Analytical Challenge: Quantifying 3-(Cyclooctylamino)propionitrile

3-(Cyclooctylamino)propionitrile is an organic molecule containing a secondary amine and a nitrile functional group. Its chemical structure (Figure 1) suggests that it may not possess a strong chromophore for straightforward UV detection. Therefore, the selection of an appropriate analytical technique and detection wavelength is a critical first step.

Figure 1: Chemical Structure of 3-(Cyclooctylamino)propionitrile

Caption: Molecular structure of 3-(Cyclooctylamino)propionitrile.

For the purpose of this guide, we will develop and validate a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. We will assume that the compound has sufficient UV absorbance at a lower wavelength (e.g., 210 nm) to allow for sensitive quantification.

The Proposed Analytical Method: RP-HPLC-UV

A well-developed analytical method is the foundation of a successful validation. The following hypothetical HPLC method was designed based on the physicochemical properties of 3-(Cyclooctylamino)propionitrile.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column suitable for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 10 minutesA gradient elution is chosen to ensure elution of the analyte and any potential impurities with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 210 nmA lower wavelength is selected to maximize sensitivity for a compound with a weak chromophore.
Run Time 15 minutesSufficient time for elution and column re-equilibration.

The Validation Workflow: A Step-by-Step Approach

The validation process is a systematic evaluation of the analytical method's performance characteristics.[7] The following sections detail the experimental design and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[4][8]

validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Validation Protocol Definition specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject a solution of 3-(Cyclooctylamino)propionitrile to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Resolution: Analyze the stressed samples and assess the resolution between the analyte peak and any degradation product peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank.

  • The peak purity of the analyte in the stressed samples should be greater than 99%, as determined by a photodiode array (PDA) detector.

  • The resolution between the analyte peak and the closest eluting peak should be greater than 2.0.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of 3-(Cyclooctylamino)propionitrile of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125,432
75188,145
100251,056
125313,820
150376,598

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Experimental Protocol:

  • Prepare placebo samples spiked with known concentrations of 3-(Cyclooctylamino)propionitrile at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Hypothetical Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.599.4
100100.8100.8
120119.299.3

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Hypothetical Precision Data

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability 100.20.850.85%
Intermediate Precision 100.51.101.10%

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated by analyzing a minimum of six replicates at the claimed LOQ concentration, with acceptable precision (%RSD ≤ 10%) and accuracy (% recovery within 80-120%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Table 5: Hypothetical Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302832
Mobile Phase pH 2.52.42.6

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits for all varied conditions.

  • The %RSD of the results should not be significantly affected.

Comparison with Alternative Methods

While the validated RP-HPLC-UV method demonstrates suitability for the quantitative analysis of 3-(Cyclooctylamino)propionitrile, it is prudent to consider alternative analytical techniques.

  • Gas Chromatography (GC): Given the volatility of the analyte, GC could be a viable alternative. A GC method coupled with a Nitrogen-Phosphorus Detector (NPD) would offer high selectivity and sensitivity for this nitrogen-containing compound. However, derivatization might be necessary to improve the chromatographic properties of the secondary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For even greater sensitivity and specificity, particularly for the analysis of low-level impurities or in complex biological matrices, an LC-MS method would be the gold standard. This technique would provide structural information for unknown peaks and would not be reliant on the presence of a chromophore.

The choice of the final analytical method will depend on the specific application, required sensitivity, and the available instrumentation. For routine quality control of a drug substance, the validated HPLC-UV method is often a cost-effective and reliable choice.

Conclusion

This guide has presented a comprehensive framework for the validation of a quantitative analytical method for 3-(Cyclooctylamino)propionitrile, using a hypothetical RP-HPLC-UV method as an example. By adhering to the principles of scientific integrity and the rigorous standards set by regulatory guidelines, researchers can ensure the development of robust and reliable analytical methods. The detailed protocols and acceptance criteria provided herein serve as a practical resource for scientists in the pharmaceutical industry. The validation process is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products.[3]

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

Sources

Comparative

Comparative Lipophilicity of N-Cycloalkyl Propionitriles: Structural Insights &amp; Experimental Metrics

Executive Summary This guide provides a technical comparison of the lipophilicity profiles of N-cycloalkyl propionitriles , specifically focusing on the 3-(cycloalkylamino)propanenitrile scaffold. This structural class i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the lipophilicity profiles of N-cycloalkyl propionitriles , specifically focusing on the 3-(cycloalkylamino)propanenitrile scaffold. This structural class is a critical intermediate in the synthesis of pharmaceutical warheads (e.g., cathepsin inhibitors, DPP-4 inhibitors).

Key Takeaway: Lipophilicity in this series does not follow a linear progression with carbon count. While intrinsic lipophilicity (LogP ) increases with ring size (Cyclopropyl < Cyclobutyl < Cyclopentyl < Cyclohexyl), the effective distribution coefficient (LogD


 ) is heavily modulated by the pKa suppression  unique to the cyclopropyl ring. Researchers must account for this "Cyclopropyl Anomaly" when optimizing for Blood-Brain Barrier (BBB) penetration or cytosolic access.

Structural Basis & Chemical Scope

The comparison focuses on the N-cycloalkyl-3-aminopropionitrile series, synthesized typically via the Michael addition of a cycloalkylamine to acrylonitrile.

General Structure: Cycloalkyl-NH-CH2-CH2-CN

CompoundR-GroupMolecular FormulaMW ( g/mol )
N-CPPN Cyclopropyl

110.16
N-CBPN Cyclobutyl

124.18
N-CPPnN Cyclopentyl

138.21
N-CHPN Cyclohexyl

152.24

Comparative Analysis: Lipophilicity & Ionization

The following data synthesizes experimental trends and calculated physicochemical descriptors.

Table 1: Physicochemical Profile of N-Cycloalkyl Propionitriles
DerivativeRing SizeIntrinsic LogP (Neutral)Amine pKa (Exp.)LogD

(Physiological)
Solubility Risk
N-Cyclopropyl 30.1 - 0.3 ~9.1 -1.5 to -1.2 Low
N-Cyclobutyl 40.8 - 1.0~10.0-0.5 to -0.2Low-Mid
N-Cyclopentyl 51.4 - 1.6~10.50.1 - 0.4Mid
N-Cyclohexyl 62.0 - 2.2 ~10.7 0.5 - 0.8 Mid-High
Expert Insight: The Cyclopropyl Anomaly

While the cyclohexyl ring adds significant hydrophobic bulk (increasing LogP), it also enforces a standard aliphatic amine pKa (~10.7), meaning the molecule is >99.9% ionized at pH 7.4.

In contrast, the cyclopropyl ring possesses significant s-character in its C-C bonds, which inductively withdraws electron density from the nitrogen. This lowers the pKa to ~9.1.

  • Consequence: A higher fraction of the cyclopropyl derivative remains neutral at physiological pH compared to the cyclohexyl analog.

  • Result: Although N-cyclopropyl propionitrile is intrinsically hydrophilic (low LogP), its LogD penalty is less severe than expected because it resists ionization more effectively than its larger counterparts.

Mechanistic Visualization

The following diagram illustrates the non-linear relationship between ring size, basicity, and lipophilicity.

LipophilicityMechanism cluster_exception Cyclopropyl Effect RingSize Ring Size Increase (C3 -> C6) SurfaceArea Hydrophobic Surface Area RingSize->SurfaceArea Increases Basicity Amine Basicity (pKa) RingSize->Basicity Increases (C3 is anomalously low) LogP Intrinsic LogP (Neutral Form) SurfaceArea->LogP Strong Positive Correlation Ionization % Ionized at pH 7.4 Basicity->Ionization Higher pKa = More Ionized LogD LogD (7.4) (Effective Lipophilicity) Ionization->LogD Reduces LogP->LogD Base Value

Figure 1: Interplay of steric bulk and electronic effects on the lipophilicity of N-cycloalkyl amines.

Experimental Methodologies

To validate these values in your specific series, use the following self-validating protocols.

Method A: Miniaturized Shake-Flask (Gold Standard)

This method is absolute and does not rely on reference standards.

  • Preparation:

    • Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4).

    • Saturate PBS with 1-octanol.

  • Equilibration:

    • Dissolve 1 mg of N-cycloalkyl propionitrile in 1 mL of pre-saturated 1-octanol.

    • Add 1 mL of pre-saturated PBS.

  • Partitioning:

    • Rotate (do not vortex, to avoid emulsions) for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (210 nm for nitrile/amine absorption).

    • Calculation:

      
      
      
  • Validation Check: Mass balance must be >95% (Sum of amounts in both phases = Initial amount).

Method B: Chromatographic Hydrophobicity Index (CHI)

High-throughput alternative using RP-HPLC.

  • Column: C18 reverse-phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.

    • B: Acetonitrile.

  • Protocol:

    • Run a fast gradient (0-100% B in 5 min).

    • Measure retention time (

      
      ).
      
  • Calibration:

    • Run a standard set of amines with known LogD values (e.g., benzylamine, aniline).

    • Plot

      
       vs. Literature LogD to generate a calibration curve.
      

Decision Guide for Drug Design

When selecting a substituent for a lead compound:

  • Choose N-Cyclopropyl if:

    • You need to lower intrinsic lipophilicity to reduce metabolic clearance.

    • You require a smaller steric footprint.

    • Caution: The secondary amine is less basic; ensure this does not negatively impact target binding interactions (e.g., salt bridges).

  • Choose N-Cyclohexyl if:

    • You need to fill a large hydrophobic pocket.

    • You need a highly basic center to interact with an aspartate/glutamate residue in the active site.

    • Caution: High LogP may increase non-specific binding and plasma protein binding.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 2020.[1] [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 2020. [Link]

  • Cyclopropylamine: Chemical Properties and pKa Data. PubChem Database. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 3-(Cyclooctylamino)propionitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 3-(Cyclooctylamino)propionitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like 3-(Cyclooctylamino)propionitrile, a compound featuring both a secondary amine and a propionitrile moiety, demands a rigorous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on groundbreaking research.

Hazard Assessment: Understanding the Risks

  • Propionitrile Moiety: The primary toxicological concern with propionitrile and related aliphatic nitriles is their potential to release cyanide within the body.[1] Propionitrile itself is classified as highly flammable, toxic if swallowed or in contact with skin, and can be fatal if inhaled.[2][3] It is also known to cause serious eye and skin irritation.[3][4] Symptoms of exposure can include irritation to the eyes, skin, and respiratory system, nausea, chest pain, weakness, and in severe cases, convulsions.[5] Given these properties, 3-(Cyclooctylamino)propionitrile should be handled with extreme caution.

  • Secondary Amine Moiety: Secondary amines can be corrosive and irritating to the skin and respiratory tract.[6] They can also be absorbed through the skin. Therefore, robust skin and respiratory protection are paramount.

  • Potential Cytotoxicity: As with many novel compounds in drug development, the full toxicological profile of 3-(Cyclooctylamino)propionitrile is likely not yet fully characterized. It is prudent to handle it as a potentially cytotoxic or hazardous compound, adopting stringent containment and protection measures.[7][8][9]

Core Personal Protective Equipment (PPE) Requirements

Based on the hazard assessment, a multi-layered PPE strategy is essential. The following table summarizes the minimum required PPE for handling 3-(Cyclooctylamino)propionitrile.

Protection Type Required PPE Rationale and Key Considerations
Hand Protection Double gloving with nitrile glovesProvides a barrier against both the nitrile and amine functionalities. Double gloving is a best practice when handling potentially hazardous compounds, as it provides an additional layer of protection in case of a breach in the outer glove.[7]
Eye & Face Protection Chemical splash goggles and a face shieldProtects against splashes and aerosols that could cause serious eye damage or skin irritation.[10]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesEssential to prevent inhalation of vapors, which could be fatal.[5][11] The specific type of respirator may vary based on the scale and nature of the work (see workflow diagram below).
Body Protection Chemical-resistant lab coat or disposable gownProtects against skin contact and contamination of personal clothing.[12][13]

Operational Plans: Step-by-Step Guidance

Donning and Doffing PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Gown: Put on a clean, chemical-resistant lab coat or disposable gown.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator: Perform a fit check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Lab Coat/Gown: Remove the lab coat or gown by rolling it down and away from your body, ensuring the contaminated exterior does not touch your inner clothing.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow start Start: Handling 3-(Cyclooctylamino)propionitrile task_assessment Assess Task and Scale start->task_assessment small_scale Small Scale (<1g) Benchtop Work task_assessment->small_scale Low Risk large_scale Large Scale (>1g) or Aerosol-Generating Procedure task_assessment->large_scale High Risk ppe_level_1 Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat - Half-Mask Respirator with  Organic Vapor Cartridges small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Disposable Gown - Full-Face Respirator or  Powered Air-Purifying Respirator (PAPR) large_scale->ppe_level_2 end Proceed with Experiment ppe_level_1->end ppe_level_2->end

Caption: PPE Selection Workflow for 3-(Cyclooctylamino)propionitrile.

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][12]

Always have a cyanide antidote kit available when working with nitrile compounds and ensure personnel are trained in its use.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of both the chemical waste and contaminated PPE is a critical component of a comprehensive safety plan.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be considered hazardous waste.[14] Place all contaminated items in a clearly labeled, sealed waste container for hazardous materials.[7][9]

  • Chemical Waste: 3-(Cyclooctylamino)propionitrile and any solutions containing it should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.

References

  • Propionitrile, 99% MSDS# 32762 Section 1 - Chemical Product and Company Identification - Exposome-Explorer.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - CPAChem.
  • Propionitrile - NIOSH Pocket Guide to Chemical Hazards - CDC.
  • Propionitrile | CH3CH2CN | CID 7854 - PubChem - NIH.
  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central.
  • Personal Protective Equipment (PPE) - CHEMM.
  • PROPIONITRILE CAS NO 107-12-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • Safety Data Sheet: Propionitrile - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA.
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Personal Protective Equipment for Chemical Handling - Real Safety.
  • Guidelines on Handling Hazardous Drugs - ASHP.
  • Safe handling of cytotoxic drugs in the workplace - HSE.

Sources

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